Cardanol
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4-,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLVYUIAMRUBRK-UTOQUPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872880 | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79353-39-2, 37330-39-5 | |
| Record name | 3-(8Z,11Z)-8,11,14-Pentadecatrien-1-ylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79353-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cardanol triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079353392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cardanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CARDANOL TRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H1349HESU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Features and Chemical Reactivity of Cardanol
Molecular Architecture and Isomeric Considerations
The general structure of cardanol (B1251761) consists of a phenol (B47542) ring substituted with a C15 alkyl chain. This bifunctional nature allows for a wide range of chemical modifications, making it a valuable platform chemical. researchgate.net
The core of the this compound molecule is a monohydroxyl phenol, meaning it contains one hydroxyl (-OH) group attached to a benzene (B151609) ring. cardochem.comresearchgate.net The C15 hydrocarbon chain is attached at the meta-position (carbon-3) relative to this hydroxyl group. cardochem.comnih.gov This specific arrangement influences the reactivity of the aromatic ring and the hydroxyl group itself. The phenolic moiety is the primary site for reactions typical of phenols, such as electrophilic aromatic substitution and reactions involving the hydroxyl group. techscience.cnrsc.org
The C15 alkyl side chain is the source of this compound's isomeric diversity. Commercial this compound is a mixture of four main components that differ in the degree of unsaturation within this side chain. nih.gov The components include a fully saturated chain (3-pentadecylphenol) and chains with one, two, or three double bonds. mdpi.com The precise composition of this mixture can vary depending on the geographical source and the extraction and processing methods used. mdpi.comcureusjournals.com
Nuclear Magnetic Resonance (NMR) spectroscopy has identified the positions of these double bonds, which are typically in the cis (Z) configuration. mdpi.comnih.gov The monoene is identified as 3-(-pentadeca-8'-enyl)phenol, the diene as 3-(pentadeca-8',11'-dienyl)phenol, and the triene as 3-(pentadeca-8',11',14'-trienyl)phenol. mdpi.comnih.gov
The table below summarizes the typical composition of the different side chain variations found in this compound, as reported by various research findings.
| Side Chain Component | Degree of Unsaturation | Typical Composition Range (%) | Source(s) |
|---|---|---|---|
| Saturated (Pentadecyl) | 0 Double Bonds | 2 - 8.4 | wikipedia.orgcureusjournals.comocl-journal.orgnih.gov |
| Monoene (Pentadecenyl) | 1 Double Bond | 34 - 49 | wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov |
| Diene (Pentadecadienyl) | 2 Double Bonds | 16 - 22 | wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov |
| Triene (Pentadecatrienyl) | 3 Double Bonds | 29 - 41 | wikipedia.orgcureusjournals.comnih.govocl-journal.orgnih.gov |
Primary Reactive Sites and Functional Group Chemistry
This compound's chemical versatility stems from its three primary reactive sites: the phenolic hydroxyl group, the aromatic ring, and the double bonds within the alkyl side chain. techniques-ingenieur.frrsc.orgmdpi.com These sites allow this compound to participate in a wide array of chemical transformations, making it a valuable precursor for polymers and other fine chemicals. nih.gov
The hydroxyl group on the phenol ring is a key functional group that allows this compound to undergo reactions characteristic of phenols. researchgate.net While its reactivity is considered relatively low compared to primary alcohols, it is sufficient for numerous important transformations. rsc.org
Key Reactions:
Etherification: The hydroxyl group can react with compounds like epichlorohydrin (B41342) to form this compound glycidyl (B131873) ether, a common step in producing epoxy resins. techscience.cnnih.gov
Esterification: this compound can be esterified with various acids, a reaction used to create additives and modify its properties. nih.govresearchgate.net
Polycondensation: It readily reacts with aldehydes, most notably formaldehyde (B43269), to produce phenolic resins, similar to the formation of Bakelite. wikipedia.orgcardochem.com These can be either novolac or resol-type resins. bansaltrading.com
Mannich Reaction: The reaction of this compound with an aldehyde (like formaldehyde) and a polyamine yields phenalkamines, which are widely used as curing agents for epoxy coatings. techscience.cn
Benzoxazine (B1645224) Synthesis: this compound is a key starting material for bio-based benzoxazine resins, which are formed through its reaction with a primary amine and formaldehyde. techscience.cn
The double bonds present in the C15 side chain of the mono-, di-, and triene components provide additional sites for chemical modification, primarily through addition reactions. researchgate.netnih.gov This reactivity allows for the synthesis of a diverse range of functional monomers and polymers. researchgate.net
Key Reactions:
Epoxidation: The double bonds can be converted to epoxide groups using reagents like peroxyacids. nih.govocl-journal.org This introduces reactive oxirane rings onto the side chain, creating polyfunctional molecules suitable for various polymer systems. nih.govnih.gov
Hydrogenation: The unsaturated side chains can be fully or partially saturated through catalytic hydrogenation. mdpi.comnih.gov This process yields 3-pentadecylphenol, which has different physical properties and reactivity compared to the unsaturated mixture.
Polymerization: The side chain can be directly polymerized through its double bonds to create materials used in applications like friction particles for vehicle brakes. wikipedia.org
Thiol-ene Coupling: This reaction involves the addition of a thiol compound across the double bonds, offering a pathway to introduce new functional groups. nih.govrsc.org
Diels-Alder Reaction: The unsaturated system can participate as a dienophile in Diels-Alder cycloadditions, allowing for the construction of complex cyclic structures. cureusjournals.comnih.gov
Advanced Synthetic Methodologies for Cardanol Derivatization
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of cardanol (B1251761) is a reactive site amenable to various chemical transformations, including etherification, esterification, Mannich base synthesis, and the formation of benzoxazine (B1645224) monomers rsc.orgresearchgate.net. These reactions typically involve the substitution of the hydrogen atom of the hydroxyl group or reactions occurring adjacent to the phenolic ring.
Etherification of the phenolic hydroxyl group involves the formation of an ether linkage (-O-R') by reacting this compound with an alkylating agent. This modification can alter the polarity and reactivity of the this compound molecule. One method reported for the synthesis of this compound ether involves reacting this compound with methyl iodide in the presence of anhydrous potassium carbonate in acetone (B3395972) under reflux conditions. The reaction mixture is typically refluxed for several hours, followed by work-up procedures including pouring into water, separating the organic layer, extraction with diethyl ether, washing with sodium hydroxide (B78521) solution, drying, and solvent removal under reduced pressure to obtain the pure product. iiste.org. Another approach involves the synthesis of this compound polyoxyethylene ether by reacting this compound with ethylene (B1197577) oxide in a closed reactor at elevated temperatures (120-170°C) under pressure, catalyzed by potassium hydroxide or sodium hydroxide patsnap.com. This compound diethers have also been synthesized via Williamson etherification of this compound with dibromopropane (B1216051) aeeisp.com.
Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or acid derivative to form an ester linkage (-O-C(O)-R'). This modification can be used to introduce different functional groups or change the solubility and thermal properties of this compound. The synthesis of this compound acetate (B1210297), for instance, has been reported by reacting this compound with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid as a catalyst in acetonitrile (B52724). The reaction mixture is typically refluxed at around 80°C for several hours. iiste.org.
The Mannich reaction involves the condensation of a compound containing an active hydrogen (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. For this compound, this reaction typically occurs at the positions ortho or para to the phenolic hydroxyl group, leading to the formation of Mannich bases. rsc.orgchemicaljournals.com. This reaction is widely used to introduce nitrogen-containing groups into the this compound structure, which can impart properties like increased reactivity and potential for further functionalization. Mannich bases of this compound have been synthesized by reacting this compound with diethylenetriamine (B155796) and paraformaldehyde nih.gov. The reaction typically involves stirring the mixture at elevated temperatures (e.g., 60-80°C) for several hours nih.gov. The formation of the Mannich base can be confirmed by spectroscopic techniques such as FTIR, which shows characteristic bands for C-N and N-H stretching vibrations nih.gov. Mannich polyols from this compound have also been synthesized using oxazolidine (B1195125), yielding products with varying hydroxy numbers depending on the molar ratio of this compound to oxazolidine rsc.orgresearchgate.net. These this compound-based Mannich polyols can exhibit lower viscosity and higher renewable content compared to petroleum-based counterparts rsc.org.
Benzoxazine monomers are cyclic compounds formed by the Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). This compound is a suitable phenolic component for the synthesis of bio-based benzoxazines techscience.comrsc.orgresearcher.life. The reaction involves the formation of a six-membered oxazine (B8389632) ring incorporating the phenolic oxygen, the nitrogen from the amine, and a methylene (B1212753) group derived from formaldehyde. ikm.org.mymdpi.com. This compound-based benzoxazines can be synthesized using traditional solvent-based methods or solventless approaches techscience.comrsc.org. For example, a mixture of this compound, paraformaldehyde, and a primary aromatic amine (such as aniline (B41778) or diaminodiphenylmethane) can be heated to initiate the reaction rsc.orgcapes.gov.br. The reaction often proceeds at temperatures around 80-125°C and can be monitored by techniques like thin-layer chromatography or spectroscopic methods such as FTIR and NMR, which show characteristic signals for the oxazine ring rsc.orgcapes.gov.brrsc.org. The presence of the long alkyl chain in this compound can contribute to the liquid nature and lower viscosity of the resulting benzoxazine monomers, facilitating solventless synthesis rsc.orgicevirtuallibrary.com. Different amines can be used to synthesize mono-, bis-, tris-, and tetra-functional benzoxazine monomers from this compound, influencing the polymerization behavior and properties of the resulting polybenzoxazines rsc.org.
Functionalization of the Unsaturated Alkyl Side Chain
The C15 alkyl side chain of this compound contains varying degrees of unsaturation, providing sites for reactions such as epoxidation, hydrogenation, carbonation, thiol-ene reactions, and Diels-Alder reactions ocl-journal.orgrsc.org. Functionalization of the side chain can significantly impact the flexibility, hydrophobicity, and reactivity of this compound derivatives.
Epoxidation of the unsaturated alkyl side chain involves the conversion of carbon-carbon double bonds into epoxide rings. This is a common method to introduce reactive sites along the chain, which can then be further modified (e.g., ring opening to form diols). rsc.orgrsc.org. Various methods can be employed for the epoxidation of this compound's side chain, including the use of peroxy acids, hydrogen peroxide, or enzymatic methods mdpi.comnih.govresearchgate.net.
Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or peroxy acids generated in situ from hydrogen peroxide and organic acids like formic acid or acetic acid, are commonly used for epoxidation mdpi.comnih.govrsc.orggoogle.com. The reaction with peroxy acids typically involves reacting this compound or a this compound derivative (like this compound glycidyl (B131873) ether) with the peroxy acid in a suitable solvent at controlled temperatures to avoid thermal runaway mdpi.comresearchgate.net. Studies have shown that the reactivity of the double bonds in the side chain towards epoxidation can vary depending on their position (internal vs. terminal) and the epoxidation method used nih.govrsc.org. For instance, while internal double bonds are often effectively epoxidized, terminal double bonds may be less reactive with certain peroxy acids like m-CPBA nih.govrsc.org. Hydrogen peroxide, particularly in the presence of catalysts, can also be used for epoxidation rsc.org. Enzymatic epoxidation using lipases has also been explored as a method to functionalize the unsaturated side chain of this compound researchgate.net. Epoxidized this compound derivatives, such as side-chain epoxidized this compound glycidyl ether (SCECGE), have been synthesized with varying epoxy functionalities mdpi.comresearchgate.net. These epoxidized derivatives are valuable intermediates for the synthesis of polymers like epoxy resins and polyols ocl-journal.orgocl-journal.orggoogle.com.
| Functional Group | Reaction Type | Reagents (Examples) | Site of Modification | References |
| Phenolic Hydroxyl | Etherification | Alkyl halides (e.g., methyl iodide), Epichlorohydrin (B41342), Ethylene oxide | Phenolic -OH | iiste.orgpatsnap.comacs.org |
| Phenolic Hydroxyl | Esterification | Acid anhydrides (e.g., acetic anhydride) | Phenolic -OH | iiste.org |
| Phenolic Hydroxyl | Mannich Base Synthesis | Formaldehyde, Primary/Secondary amines | Ortho/Para to Phenolic -OH | rsc.orgchemicaljournals.comnih.gov |
| Phenolic Hydroxyl | Benzoxazine Formation | Formaldehyde, Primary amine | Phenolic -OH and Ortho Carbon | techscience.comrsc.orgcapes.gov.br |
| Alkyl Side Chain | Epoxidation | Peroxy acids (e.g., m-CPBA), H₂O₂/Organic acid, Enzymes | C=C Double Bonds | mdpi.comnih.govresearchgate.netrsc.org |
Epoxidation Reactions
Enzymatic Epoxidation Pathways
Enzymatic epoxidation presents a milder and more environmentally friendly alternative to traditional catalytic methods for the epoxidation of this compound's unsaturated side chain rsc.org. Lipases, such as Candida antarctica lipase (B570770) (Novozyme 435), have been explored as biocatalysts for the epoxidation of this compound using hydrogen peroxide and a carboxylic acid like acetic acid rsc.orgresearchgate.netacs.org.
Enzymatic pathways for epoxidation are suggested to offer safer working conditions and reduced environmental impact rsc.org. While enzymatic epoxidation of the side chain has been demonstrated, some studies using lipases have also shown that terminal double bonds may remain unchanged after the reaction, similar to some chemical methods mdpi.com. Despite this, enzymatic methods are being investigated for their potential in producing epoxidized this compound derivatives under milder conditions rsc.orgresearchgate.netacs.org.
Thio-ene Click Chemistry
Thio-ene click chemistry is a highly efficient and versatile reaction for functionalizing molecules containing carbon-carbon double bonds. This reaction involves the addition of a thiol group across an alkene double bond, typically initiated by UV light or a radical initiator. This compound, with its unsaturated side chain, is a suitable substrate for thio-ene click reactions, allowing for the introduction of sulfur-containing functionalities.
Thiol-ene coupling has been successfully applied to this compound to synthesize various derivatives, including polyols and monomers for polymer applications paintsandcoatingsexpert.comresearchgate.netocl-journal.orgtechscience.comocl-journal.orgscientific.nettechscience.com. For example, the reaction between this compound and thioglycerol in the presence of a photoinitiator (e.g., Irgacure 184) and a catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene) under UV light has been used to synthesize this compound-based polyols paintsandcoatingsexpert.comresearchgate.nettechscience.comtechscience.com. This reaction allows for the addition of a thiol group across the double bond of the fatty chain, as confirmed by spectroscopic analysis paintsandcoatingsexpert.comresearchgate.nettechscience.com. Thiol-ene chemistry has also been utilized to synthesize new reactive amines from this compound ocl-journal.orgocl-journal.org and to prepare P- and S-containing UV-cured polymers from this compound derivatives scientific.net.
(Meth)acrylation Reactions
(Meth)acrylation of this compound derivatives introduces reactive acrylate (B77674) or methacrylate (B99206) groups, which can undergo radical polymerization to form crosslinked networks. This is a common strategy for developing this compound-based monomers for coatings, adhesives, and composite materials.
Epoxidized this compound is a common starting material for (meth)acrylation reactions google.com. The reaction involves the addition of acrylic acid or methacrylic acid to the epoxy rings, typically catalyzed by agents such as triphenylphosphine (B44618) or AMC-2 google.com. This reaction can be carried out at elevated temperatures, usually between 70-120 °C google.com. The extent of (meth)acrylation can be monitored by techniques like acid number titration and NMR analysis to confirm the successful addition of (meth)acrylate groups google.com.
This compound methacrylate, obtained through reactions involving epoxidized this compound or hydroxylated this compound, has been used in photoinduced radical polymerization to produce biobased composites researchgate.netmdpi.com. While homopolymerization of cardanyl acrylate can lead to crosslinked materials, linear polymers can be obtained under specific conditions, although they may undergo subsequent crosslinking upon exposure to air or UV light mdpi.com. (Meth)acrylation is a key method for incorporating this compound into vinyl ester resins and other polymerizable systems ocl-journal.orgocl-journal.orggoogle.com.
Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. This methodology is particularly valuable for this compound due to the presence of the unsaturated side chain, enabling the synthesis of novel olefins and polymeric materials with tailored chain lengths and functionalities nih.govnih.govmdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.comresearchgate.netaphrc.orgresearchgate.netwipo.int.
This compound, being a mixture of compounds with varying degrees of unsaturation in the C15 side chain, is a suitable substrate for olefin metathesis reactions nih.govmdpi.comresearchgate.net. The reaction can be used to prepare new this compound-derived olefins and hybrid materials that may be challenging to synthesize by other methods nih.govnih.gov.
Catalytic Systems in Metathesis
Ruthenium-based alkylidene complexes, commonly known as Grubbs catalysts and Hoveyda-Grubbs catalysts, are the most widely used catalytic systems for olefin metathesis reactions involving this compound nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netgoogle.comsemanticscholar.org. Various generations of these catalysts have been employed.
Studies have utilized Hoveyda-Grubbs' catalyst for metathesis reactions on mono-olefinic this compound nih.govresearchgate.netresearchgate.net. Different commercially available ruthenium catalysts, such as C627, C823, C801, and C848, have been investigated for their efficiency in this compound metathesis mdpi.com. The Ru-carbene catalyst C627 has been reported as particularly efficient for homo-cross-metathesis (HCM) of this compound-based olefins researchgate.netsemanticscholar.org.
Metathesis reactions with this compound and/or anacardic acid can be catalyzed by alkylidene ruthenium alkene metathesis catalysts comprising specific phosphine (B1218219) ligands wipo.intgoogle.com. Examples of such catalysts include first-generation catalysts like dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine) ruthenium (II) google.com.
Scope in Novel Olefin Synthesis
Olefin metathesis of this compound opens up possibilities for synthesizing a variety of novel olefins and functional materials. The reaction allows for the preparation of new this compound-derived olefins with altered side chain structures nih.govnih.govresearchgate.net.
Cross-metathesis reactions involving this compound and other olefins can yield valuable products. For instance, direct metathesis of this compound with ethylene has been shown to produce 1-octene (B94956) and 3-(non-8-enyl)phenol in a one-pot synthesis researchgate.netaphrc.org. Metathesis with cis-2-butene (B86535) followed by further functionalization has been used to synthesize a new detergent researchgate.netaphrc.org. The synthesis of 3-vinylphenol, a key intermediate for pharmaceutical drugs, has also been achieved from this compound through ethenolysis followed by isomerizing ethenolysis, utilizing metathesis with ruthenium catalysts rsc.org.
Metathesis has also been applied to synthesize this compound-based hybrid materials, including porphyrins and fullerenes nih.govmdpi.comrsc.orgresearchgate.net. Ring-closing metathesis (RCM) has been used to form cyclic structures from this compound derivatives nih.govresearchgate.net. The ability of olefin metathesis to create new carbon-carbon double bonds in a controlled manner makes it a powerful tool for expanding the chemical space of this compound derivatives and synthesizing molecules that are otherwise difficult to obtain nih.govnih.govresearchgate.net.
Hydrogenation and Selective Reduction Techniques
Hydrogenation and selective reduction techniques are crucial for modifying the aliphatic side chain of this compound, primarily by reducing the carbon-carbon double bonds. This process can lead to saturated this compound or selectively reduce certain double bonds while leaving others intact. google.comtandfonline.com Hydrogenation can improve the oxidative stability and UV resistance of this compound derivatives, which is beneficial for applications like coatings and polymers where yellowing is undesirable. tandfonline.comcardolite.comtandfonline.com
Transfer Hydrogenation
Transfer hydrogenation offers a method for reducing the unsaturation in this compound's side chain using a hydrogen donor molecule, such as isopropanol (B130326), in the presence of a catalyst. nih.govrsc.org This approach can be particularly useful for achieving selective reduction. For instance, ruthenium(III) chloride (RuCl₃) catalyzed transfer hydrogenation using isopropanol has been shown to selectively reduce the polyunsaturated this compound components (dienes and trienes) to the monoene, while surprisingly retaining the C8-C9 double bond with high selectivity. nih.govrsc.org This selectivity is attributed to a high kinetic barrier associated with the reduction of the monoene to the fully saturated product under these conditions. rsc.org
Regioselective Reduction Strategies
Regioselective reduction strategies aim to target specific double bonds within the this compound side chain, which typically consists of a mixture of saturated, mono-, di-, and tri-unsaturated components. rsc.orggoogle.com Achieving regioselectivity allows for the synthesis of this compound derivatives with precise control over the degree and location of unsaturation. While complete saturation of the side chain can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, research also explores methods for partial and selective hydrogenation. google.comtandfonline.comresearchgate.net The selective conversion of polyenes to monoenes via transfer hydrogenation catalyzed by RuCl₃ exemplifies a regioselective approach. nih.govrsc.org The development of such strategies is important for tailoring the properties of this compound-based materials for specific applications.
Addition Reactions Across Double Bonds
The carbon-carbon double bonds in the aliphatic side chain of this compound are reactive sites for various addition reactions. These reactions can introduce new functional groups to the side chain, significantly altering the chemical and physical properties of the this compound molecule. Examples of addition reactions include epoxidation, halogenation, and the thiol-ene reaction. researchgate.netocl-journal.orgingentaconnect.com
Epoxidation of the double bonds can be carried out using various methods, including peroxy acids (such as perbenzoic acid or performic acid), hydrogen peroxide in the presence of catalysts, or even enzymes. ocl-journal.orgmdpi.com Epoxidized this compound derivatives are valuable intermediates for the synthesis of epoxy resins and polyols. techscience.cnocl-journal.orgrsc.org
The thiol-ene reaction, initiated by UV light in the presence of a photoinitiator, allows for the anti-Markovnikov addition of thiols to the double bonds. ingentaconnect.com This reaction provides a pathway to incorporate sulfur-containing groups into the this compound structure, leading to the formation of polyols and other functional materials. ingentaconnect.com
Addition reactions contribute to the versatility of this compound as a building block, enabling the synthesis of diverse derivatives for applications ranging from polymers to surfactants. rsc.orgocl-journal.orgingentaconnect.com
Multi-Site Functionalization and Complex Derivatization
Beyond modifications to the side chain or the phenolic group in isolation, multi-site functionalization allows for simultaneous or sequential reactions at different positions on the this compound molecule, leading to more complex and highly functionalized derivatives.
Synthesis of Bisphenol Derivatives
Bisphenol derivatives of this compound can be synthesized by reacting the phenolic hydroxyl group of this compound with other phenolic compounds or aldehydes, often catalyzed by acids. This process typically involves the condensation of two this compound molecules or this compound with another phenol through a linking group, frequently derived from an aldehyde. rsc.orgresearchgate.net For example, the reaction of this compound with formaldehyde or other aldehydes can yield novolac-type resins, which are a form of phenolic resin. techscience.cngoogle.comresearchgate.net The synthesis of bisphenol this compound derivatives through the modification of the alkyl chain unsaturation with a phenol has also been reported. rsc.org These bisphenol structures serve as important monomers for the production of polymers like epoxy resins and polyurethanes, offering enhanced thermal stability and mechanical properties. rsc.orgresearchgate.net
Formation of Polyhydroxylated this compound Species
Polyhydroxylated this compound species are derivatives containing multiple hydroxyl groups. These can be formed by various routes, often involving the modification of the side chain unsaturation followed by hydrolysis or ring-opening reactions. One common method involves the epoxidation of the double bonds in the side chain, followed by the acid- or base-catalyzed ring opening of the epoxide rings to generate vicinal diols. mdpi.comrsc.orgacs.org For instance, epoxidized this compound can be treated with NaOH to produce polyhydroxylated this compound, which can be used in the preparation of phenolic foams. acs.orgresearchgate.net Another approach involves the reaction of epichlorohydrin with the phenolic hydroxyl group, followed by hydrolysis. rsc.orgresearchgate.net The synthesis of multifunctional alcohols with at least three hydroxyl groups, including at least two in the side chain, has been achieved through processes involving acetylation of this compound followed by further reactions. google.com These polyhydroxylated derivatives are valuable as bio-based polyols for the synthesis of polyurethanes and other polymeric materials, contributing to the development of sustainable chemicals and materials. rsc.orgacs.orggoogle.comrsc.org
Table 1: Illustrative Data on this compound Hydrogenation
| Catalyst | Reductant | Conditions | Primary Outcome | Selectivity (if reported) | Reference |
|---|---|---|---|---|---|
| RuCl₃ | Isopropanol | Transfer Hydrogenation | Selective reduction to monoene | High selectivity for C8-C9 double bond | nih.govrsc.org |
| Pd/C | Hydrogen | Stirred three-phase reactor | Complete saturation | Not specified | tandfonline.comresearchgate.net |
| Raney Nickel | Hydrogen | - | Complete saturation | Not specified | researchgate.net |
Table 2: Examples of Addition Reactions on this compound Side Chain
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., performic acid), H₂O₂/catalyst, Enzymes | Epoxidized this compound | ocl-journal.orgmdpi.com |
| Thiol-ene Addition | Thiol, UV light, Photoinitiator | Thiol-functionalized this compound | ingentaconnect.com |
Table 3: Examples of Multi-Site Functionalization
| Reaction Type | Starting Materials/Conditions | Product Type | Reference |
|---|---|---|---|
| Bisphenol Synthesis | This compound, Phenol/Aldehyde, Acid catalyst | This compound Bisphenol Derivatives | rsc.orgresearchgate.net |
| Polyhydroxylation | Epoxidized this compound, Acid/Base hydrolysis | Polyhydroxylated this compound | rsc.orgacs.org |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 8851 |
| Isopropanol | 3776 |
| Ruthenium(III) chloride | 62666 |
| Palladium on Carbon | 5320695 |
| Raney Nickel | 24652 |
| Formaldehyde | 1120 |
| Epichlorohydrin | 31233 |
| Sodium Hydroxide | 14798 |
| Hydrogen Peroxide | 784 |
| Formic Acid | 302 |
| Phenol | 996 |
| Acetic Anhydride | 8074 |
| p-Toluenesulfonic Acid | 6096 |
| Methacrylic acid | 6520 |
| Triphenylphosphine | 8513 |
| Diethyl azodicarboxylate | 16227651 |
| Ethyl acetate | 8857 |
| m-Chloroperbenzoic acid | 6177 |
| Allyl bromide | 7911 |
| Hydrogen chloride | 313 |
| Diethanolamine (B148213) | 31137 |
| Diethylamine | 801 |
| 2-Methylaminoethanol | 10972 |
| Glycerol | 753 |
| Dimethyl succinate | 8036 |
| Titanium(IV) butoxide | 20517 |
| Acetic acid | 176 |
| Toluene (B28343) | 1140 |
| Sodium acetate | 8814 |
| Trifluoroacetic acid | 6377 |
| Chloroform | 6217 |
| Diethyl ether | 3083 |
| Hexane | 8058 |
| Dichloromethane | 6344 |
| Ammonia (B1221849) | 223 |
| Dioxane | 31215 |
| Methyl 16-(3-hydroxyphenyl)hexadecanoate | Not found on PubChem |
| 3-(16-Hydroxyhexadecyl)phenol | Not found on PubChem |
| 3-(16-Aminohexadecyl)phenol | Not found on PubChem |
| 2-Mercaptoethanol | 8753 |
| 1-Thioglycerol | 76776 |
| Bisphenol A | 6623 |
| Aniline | 671 |
| 4,4′-Diaminodiphenyl sulfone | 7975 |
| Acetone | 180 |
| Veratraldehyde | 445774 |
| Guaiacol | 460 |
| 3-Pentadecylphenol | 82215 |
| 1,3-Dibromopropane | 7892 |
| Potassium carbonate | 6353 |
| Dimethylformamide | 7930 |
| Ethyl acetate | 8857 |
| Sodium hydroxide | 14798 |
| Sodium sulfate (B86663) | 24204 |
| Diethyl ether | 3083 |
| NDI2OD-Br | Not found on PubChem |
| NDICL-Br | Not found on PubChem |
| T2 | Not found on PubChem |
| PdCl₂(PPh₃)₂ | 18291 |
| 1,4-Cyclohexadiene (B1204751) | 6558 |
| 3-Non-8-enylphenol | Not found on PubChem |
| 1-Octene | 11187 |
| Methyl oleate (B1233923) | 5362515 |
| Sodium this compound sulfate | Not found on PubChem |
| 17 β-oestradiol | 5757 |
| Ethylene carbonate | 7399 |
| Palladium acetate | 11194 |
| 1,4-Bis(diphenylphosphino)butane (B1266417) | 73518 |
| Nitric acid | 944 |
| Acetonitrile | 6342 |
| Methanol (B129727) | 887 |
| 5-n-Pentadecyl-2-tert-butylphenol | Not found on PubChem |
| Methyltrioxorhenium(VII) | 68615 |
| 3-n-Pentadecylphenol | 82215 |
| 2,4-Diiodo-5-n-pentadecylphenol | Not found on PubChem |
| Zinc(II) perchlorate (B79767) hexahydrate | 101603-18-3 (anhydrous) |
| Zinc(II) tetrafluoroborate | 13826-83-0 (anhydrous) |
| Zinc(II) triflate | 26279-13-0 (anhydrous) |
| Zinc(II) iodide | 13987-03-4 (anhydrous) |
| Zinc(II) bromide | 7699-50-5 (anhydrous) |
| Zinc(II) chloride | 7646-85-7 (anhydrous) |
| Zinc(II) acetate | 557-34-6 (anhydrous) |
| Zinc carbonate | 3486-35-9 (anhydrous) |
| Carvacrol | 10475 |
| Poly(lactic acid) | 24759-89-5 |
| 1,3-Dioxolan-4-one | 5464-28-8 |
| 3-Pentadecylphenol | 82215 |
| Sodium hydroxide | 14798 |
| Water | 963 |
| Methanol | 887 |
| Diethyl ether | 3083 |
| Hydrogenated this compound | Not found on PubChem |
| Octyl phenol | 25551-13-7 |
| Zinc hydroxide | 20427-58-1 |
| Rosin (B192284) | 64331-51-7 |
| Glycerine | 753 |
| Paraformaldehyde | 30525-89-4 |
| 4-Dodecylphenol | 104-43-8 |
| Polyether monoamine | Not found on PubChem |
| Jeffamine | Not found on PubChem |
| Benzoxazine | 272-89-9 |
| Novolac | 9003-35-4 |
| Anacardic acid | 10189-76-1 |
| Cardol | 2133-86-0 |
| 2-Methyl cardol | Not found on PubChem |
| Sulfuric acid | 1118 |
| Diethyl sulfate | 66-96-6 |
| Stearamide | 112-38-9 |
| 1,4-Dichlorobutane | 110-56-5 |
| Formic acid | 302 |
| Hydrogen peroxide | 784 |
| Sodium acetate | 8814 |
| Trifluoroacetic acid | 6377 |
| Chloroform | 6217 |
| Diethyl ether | 3083 |
| Hydrogenated this compound | Not found on PubChem |
| Paraformaldehyde | 30525-89-4 |
| Phenol | 996 |
| Formaldehyde | 1120 |
| Salicyl alcohol | 90-01-7 |
| Boric acid | 311 |
| Lignin (B12514952) | 9005-53-2 |
| Silicon whiskers | Not found on PubChem |
| Ruthenium based-1st generation catalysts | Not found on PubChem |
| [RhCl(PPh₃)₃] | 16414-31-6 |
| 3-Nonylphenol (B92495) | 104-40-5 |
| 17 β-oestradiol | 5757 |
| Allylic this compound derivatives | Not found on PubChem |
| Palladium acetate | 11194 |
| 1,4-Bis(diphenylphosphino)butane | 73518 |
| 7-membered ring lactones | Not found on PubChem |
| 3-n-Pentadecylphenol | 82215 |
| Nitric acid | 944 |
| Acetonitrile | 6342 |
| Methanol | 887 |
| 5-n-Pentadecyl-2-tert-butylphenol | Not found on PubChem |
| Reductive carbonylation | Not applicable |
| Benzoxazole-2-one derivative | Not found on PubChem |
| MeReO₃ | 26964-61-4 |
| Aromatic iodination of 3-n-pentadecylphenol | Not applicable |
| Palladium-catalysed cross-coupling reactions | Not applicable |
| Suzuki reaction | Not applicable |
| Heck reaction | Not applicable |
| Sonogashira reaction | Not applicable |
| 2,4-Diiodo-5-n-pentadecylphenol | Not found on PubChem |
| Regioselective dehalogenation/vinylation reaction | Not applicable |
| Bisphenol A diglycidyl ether | 1675-54-3 |
| Polyamine hardener | Not found on PubChem |
| Epoxidized this compound-based polymers | Not found on PubChem |
| This compound diol | Not found on PubChem |
| Dimethyl succinate | 8036 |
| Titanium(IV) butoxide | 20517 |
| This compound alkyl alcohol ether | Not found on PubChem |
| Cationic catalyst | Not applicable |
| This compound glycol ether | Not found on PubChem |
| Triene structure | Not applicable |
| This compound-based polymer polyol | Not found on PubChem |
| This compound-based epoxidized novolac vinyl ester resin | Not found on PubChem |
| This compound-based epoxidized novolac resin | Not found on PubChem |
| Methacrylic acid | 6520 |
| Triphenylphosphine | 8513 |
| This compound-based novolac-type phenolic resin | Not found on PubChem |
| Formaldehyde | 1120 |
| p-Toluene sulphonic acid | 6096 |
| Bisbenzoxazine monomers based on bisphenol-A | Not found on PubChem |
| Aniline | 671 |
| Bis-(4-(4-aminophenoxy)phenyl)ether | Not found on PubChem |
| Bis-(3-(4-aminophenoxy)phenyl)ether | Not found on PubChem |
| 2,2-Bis(4-(4-aminophenoxy)phenyl)propane | Not found on PubChem |
| This compound bisphenol | Not found on PubChem |
| Mannich base this compound bisphenol | Not found on PubChem |
| HClO₄ | 7601-90-3 |
| NC-514 | Not found on PubChem |
| 2-ethylamino-ethanol | 109-84-2 |
| Oxazolidine intermediate | Not found on PubChem |
| Mannich-based polyol | Not found on PubChem |
| Undecylenic acid | 112-38-9 |
| Thiol coupling | Not applicable |
| Curtius rearrangement | Not applicable |
| Castor oil | 8001-79-4 |
| 3-Mercaptopropionic acid | 1746-01-6 |
| Biobased polyurethane waterborne dispersion | Not found on PubChem |
| This compound-modified novolac resins | Not found on PubChem |
| Cyanate (B1221674) ester monomers containing pentadecyl-substituted cyclohexyl moieties | Not found on PubChem |
| 1,1-bis(4-cyanatophenyl) 3-pentadecylcyclohexane | Not found on PubChem |
| Acetylation of this compound | Not applicable |
| Acetic anhydride | 8074 |
| p-toluene sulphonic acid | 6096 |
| Benzene (B151609) sulphonic acid | 98-09-9 |
| Sulphuric acid | 7664-93-9 |
| 1-acetoxy-3-(8,11,14-pentadecatrienyl) benzene | Not found on PubChem |
| Double distilled this compound | Not found on PubChem |
| Acetic acid | 176 |
| Polyhydroxy polyether resins | Not found on PubChem |
| Polyethoxylate surfactants derived from phenolic lipids | Not found on PubChem |
| This compound resins | Not found on PubChem |
| This compound-DEAD adduct | Not found on PubChem |
| Hydrazino-ester derivative of this compound | Not found on PubChem |
| Hydrazine derivative | Not found on PubChem |
| Hydrazine | 302 |
| This compound-DEAD reaction mixture | Not found on PubChem |
| This compound-PO | Not found on PubChem |
| This compound-GLY | Not found on PubChem |
| 2-mercaptoethanol (ME) | 8753 |
| 1-thioglycerol (TG) | 76776 |
| This compound-PO-ME | Not found on PubChem |
| This compound-PO-TG | Not found on PubChem |
| This compound-GLY-ME | Not found on PubChem |
| This compound-GLY-TG | Not found on PubChem |
| TG dimer | Not found on PubChem |
| This compound epoxide | Not found on PubChem |
| Amino alcohol derivative of this compound | Not found on PubChem |
| This compound-based diol | Not found on PubChem |
| DMS | 8036 |
| DMS_enz_12_THF | Not found on PubChem |
| DMS_tit_12 | Not found on PubChem |
| This compound-based polymer polyol | Not found on PubChem |
| This compound alkyl alcohol ether | Not found on PubChem |
| This compound glycol ether | Not found on PubChem |
| Triene structure | Not applicable |
| Hydrogenation this compound | Not found on PubChem |
| 4-dodecylphenol | 104-43-8 |
| Zinc hydroxide | 20427-58-1 |
| Paraformaldehyde | 30525-89-4 |
| Glycerine | 753 |
| Hydrogenated this compound modified rosin phenolic resin | Not found on PubChem |
| Resol | 9003-35-4 |
| C₁₅H₃₁ | Not applicable |
| C₂₁H₃₂O | Not applicable |
| This compound-based polymer polyol | Not found on PubChem |
| This compound alkyl alcohol ether | Not found on PubChem |
| This compound glycol ether | Not found on PubChem |
| Triene structure | Not applicable |
| Hydrogenated this compound | Not found on PubChem |
| 4-dodecylphenol | 104-43-8 |
| Zinc hydroxide | 20427-58-1 |
| Paraformaldehyde | 30525-89-4 |
| Glycerine | 753 |
| Hydrogenated this compound modified rosin phenolic resin | Not found on PubChem |
| Resol | 9003-35-4 |
| C₁₅H₃₁ | Not applicable |
| C₂₁H₃₂O | Not applicable |
| Methyl 16-(3-hydroxyphenyl)hexadecanoate | Not found on PubChem |
| DTBPMB modified palladium catalyst | Not found on PubChem |
| Ru(acac)₃/triphos/MSA catalytic system | Not found on PubChem |
| Aqueous dioxane and ammonia solution | Not applicable |
| 3-(16-hydroxyhexadecyl)phenol | Not found on PubChem |
| 3-(16-aminohexadecyl)phenol | Not found on PubChem |
| Methoxycarbonylated this compound | Not found on PubChem |
| Dioxane/water solution | Not applicable |
| Insoluble polymeric solids | Not applicable |
| Dichloromethane | 6344 |
| Hexane | 8058 |
| Aqueous ammonia | Not applicable |
| Ru(acac)₃/triphos/MSA catalytic system | Not found on PubChem |
| 3-(16-aminohexadecyl)phenol | Not found on PubChem |
| 3-(16-hydroxyhexadecyl)phenol | Not found on PubChem |
| Insoluble polymeric solids | Not applicable |
| Methyl 16-(3-hydroxyphenyl)hexadecanoate | Not found on PubChem |
| Ru(acac)₃/triphos/MSA catalytic system | Not found on PubChem |
| 3-(16-aminohexadecyl)phenol | Not found on PubChem |
| 3-(16-hydroxyhexadecyl)phenol | Not found on PubChem |
| Insoluble polymeric solids | Not applicable |
| This compound bisphenol | Not found on PubChem |
| Alkyl chain unsaturation | Not applicable |
| Ramasri et al. | Not applicable |
| Polyol | Not found on PubChem |
| NC-514 molecule | Not found on PubChem |
| Mannich base this compound bisphenol | Not found on PubChem |
| Ethanol | 702 |
| 2-ethylamino-ethanol solution | Not found on PubChem |
| Diethanolamine | 31137 |
| HClO₄ | 7601-90-3 |
| Jing et al. | Not applicable |
| Phenylation of aliphatic chain | Not applicable |
| Phenol hydroxy groups | Not applicable |
| Epichlorohydrin | 31233 |
| Commercial epoxidized this compound bisphenol | Not found on PubChem |
| Kathalewar et al. | Not applicable |
| Secondary amines | Not applicable |
| Diethanolamine | 31137 |
| Diethylamine | 801 |
| 2-methylaminoethanol | 10972 |
| Surresh et al. | Not applicable |
| Epichlorohydrin | 31233 |
| Hydrolysis | Not applicable |
| ZnCl₂ | 7646-85-7 |
| Alkaline conditions | Not applicable |
| Epicard | Not found on PubChem |
| Epoxy ring opening | Not applicable |
| This compound-based polyols | Not found on PubChem |
| Acidic conditions | Not applicable |
| Epoxy ring | Not applicable |
| Hydroxy function | Not applicable |
| This compound-based Mannich polyol | Not found on PubChem |
| Oxazolidine intermediate | Not found on PubChem |
| PU nanocomposite coatings | Not found on PubChem |
| Ionescu et al. | Not applicable |
| Mannich-based polyol | Not found on PubChem |
| Epoxidized this compound | Not found on PubChem |
| Enzyme | Not applicable |
| Peroxy acids | Not applicable |
| Epoxidation catalysts | Not applicable |
| Polyhydroxylated this compound | Not found on PubChem |
| Epoxied this compound | Not found on PubChem |
| NaOH treatment | Not applicable |
| Phenolic foams | Not found on PubChem |
| Heterogeneous functionalization of cellulose (B213188) | Not applicable |
| Heat-resistant thermoplastic material | Not found on PubChem |
| Biobased gel polymer electrolyte | Not found on PubChem |
| Potassium ions | 24438 |
| Polyester | Not found on PubChem |
| DMS | 8036 |
| This compound-based diol | Not found on PubChem |
| Titanium (IV) butoxide | 20517 |
| Nitrogen atmosphere | Not applicable |
| Magnetic stirring | Not applicable |
| Enzymatic polycondensation | Not applicable |
| Dimethyl succinate | 8036 |
| THF | 109-99-9 |
| Metal-based polycondensation | Not applicable |
| FT-IR spectra | Not applicable |
| Polymers prepared via enzymatic polycondensation | Not found on PubChem |
| Polymers synthesized by enzymatic catalysis | Not found on PubChem |
| Diesters | Not applicable |
| Supporting Information | Not applicable |
| Figure S2 | Not applicable |
| Catalytic hydrogenation of this compound | Not applicable |
| Pd/C Catalyst | 5320695 |
| Stirred three-phase-slurry reactor | Not applicable |
| Palladium on carbon | 5320695 |
| Activated carbon powder | 7440-44-0 |
| Process parameters | Not applicable |
| Kinetics of hydrogenation | Not applicable |
| Parallel–series reactions | Not applicable |
| Hydrogen | 784 |
| This compound | 8851 |
| Second-order series reaction model | Not applicable |
| Experimental data | Not applicable |
| IVs | Not applicable |
| Tri-olefin | Not applicable |
| Di-olefin | Not applicable |
| Mono-olefin | Not applicable |
| Saturated | Not applicable |
| IV | Not applicable |
| Rate of hydrogenation | Not applicable |
| Hydrogen partial pressure | Not applicable |
| Linear variation | Not applicable |
| Hydrogenated this compound | Not found on PubChem |
| Oxidation | Not applicable |
| Side-chain polymerization | Not applicable |
| Chemical portability | Not applicable |
| Lighter in colour | Not applicable |
| Value in practical applications | Not applicable |
| Raw this compound | Not found on PubChem |
| Mass Transfer Considerations | Not applicable |
| Heterogeneously catalysed three-phase reaction | Not applicable |
| Diffusion of hydrogen | Not applicable |
| Bulk gas phase | Not applicable |
| Gas–liquid interface | Not applicable |
| Transfer of hydrogen | Not applicable |
| Bulk liquid phase | Not applicable |
| Diffusion of hydrogen and this compound | Not applicable |
| Catalyst surface | Not applicable |
| Active site | Not applicable |
| Pores of the catalyst | Not applicable |
| Liquid–solid and intraparticle diffusion | Not applicable |
| Chemical reaction | Not applicable |
| Overall kinetics | Not applicable |
| Rate controlling step | Not applicable |
| Effect of Temperature | Not applicable |
| Operating temperature | Not applicable |
| Hydrogen partial pressure | Not applicable |
| Agitation speed | Not applicable |
| Catalyst concentration | Not applicable |
| Extent of hydrogenation | Not applicable |
| Complete saturation | Not applicable |
| Hydrogenation of this compound to monoene | Not applicable |
| Hydrogen transfer reaction | Not applicable |
| Iso-propanol | 3776 |
| RuCl₃ catalyst | 62666 |
| Kinetics mechanism | Not applicable |
| Di-olefnic | Not applicable |
| Mono-olefinic this compound | Not found on PubChem |
| Perdriau et al. | Not applicable |
| Selective hydrogenation | Not applicable |
| Hydrogen transfer reaction | Not applicable |
| Iso-propanol | 3776 |
| RuCl₃ catalyst | 62666 |
| Raney nickel catalyst | 24652 |
| Internal and external diffusion | Not applicable |
| Kinetics data | Not applicable |
| Intrinsic kinetics | Not applicable |
| Second-order irreversible series-parallel reaction | Not applicable |
| Experimental conditions | Not applicable |
| Madhusudhan et al. | Not applicable |
| Kinetics of this compound hydrogenation | Not applicable |
| Raney nickel | 24652 |
| Rufert nickel catalyst | Not found on PubChem |
| Power law | Not applicable |
| Kinetic modelling | Not applicable |
| Mao et al. | Not applicable |
| Ionic liquids | Not applicable |
| [Bmim]PF₆ | 24438 |
| Selective hydrogenation | Not applicable |
| Room temperature | Not applicable |
| Complete conversion | Not applicable |
| Nearly 100% selectivity | Not applicable |
| Energy required | Not applicable |
| Production of γ-valerolactone | Not found on PubChem |
| Reaction system of ionic liquid/catalyst | Not applicable |
| Good reusability | Not applicable |
| This compound derivatives | Not found on PubChem |
| Epoxidized this compound Functionality | Not applicable |
| Reactivity | Not applicable |
| Network Formation | Not applicable |
| Properties | Not applicable |
| CGE monomer | Not found on PubChem |
| Double bonds | Not applicable |
| FA | 302 |
| Toluene | 1140 |
| H₂O₂ | 784 |
| Drop-wise addition | Not applicable |
| Room temperature | Not applicable |
| Washing | Not applicable |
| Wt. % | Not applicable |
| Phenolation | Not applicable |
| Chemical modification of the side chain | Not applicable |
| Direct epoxidation | Not applicable |
| Olefinic compounds | Not applicable |
| Peroxy acids | Not applicable |
| Formic acid | 302 |
| Hydrogen peroxide | 784 |
| In situ | Not applicable |
| Enzymatic epoxidation | Not applicable |
| Strong acids | Not applicable |
| meta-chloroperbenzoic acid (m-CPBA) | 6177 |
| Functionalize the side chain | Not applicable |
| Secondary, aliphatic epoxies | Not found on PubChem |
| Terminal double bonds | Not applicable |
| CGE molecule | Not found on PubChem |
| Effectively epoxidized | Not applicable |
| Primary epoxy/molecule | Not applicable |
| Terminal double bond functionality | Not applicable |
| SCECGE resin | Not found on PubChem |
| Total epoxy/molecule | Not applicable |
| Primary (phenolic and terminal epoxy) | Not applicable |
| Aliphatic secondary epoxies | Not found on PubChem |
| EEW values | Not applicable |
| CGE resin | Not found on PubChem |
| SCECGE | Not found on PubChem |
| Addition of the oxirane rings | Not applicable |
| Side chain | Not applicable |
| Successful | Not applicable |
| Properties of the epoxy monomers | Not applicable |
| Per oligomer | Not applicable |
| Detailed structure analysis | Not applicable |
| This compound-based NC514 epoxy resin | Not found on PubChem |
| Significant amount of impurities | Not applicable |
| Higher molecular weight oligomers | Not applicable |
| Phenolation and epoxidation of this compound | Not applicable |
| Modification of this compound | Not applicable |
| Thermoset synthesis | Not applicable |
| Functionalization of the phenolic ring | Not applicable |
| Alkyl side chain | Not applicable |
| Previous work | Not applicable |
| Functionalized at the phenol moiety | Not applicable |
| Synthesize monofunctional epoxy | Not applicable |
| Epichlorohydrin | 31233 |
| Chain-capping agent | Not applicable |
| Thermoset formulations | Not applicable |
| Functionalization of the this compound | Not applicable |
| Unsaturation sites | Not applicable |
| Side chain | Not applicable |
| Phenolation of the double bonds | Not applicable |
| This compound molecule | Not applicable |
| Phenolated | Not applicable |
| Subsequent epoxidation | Not applicable |
| Epichlorohydrin | 31233 |
| Produce monomers | Not applicable |
| Thermosetting materials | Not applicable |
| Epoxy compounds | Not found on PubChem |
| Cross-linked networks | Not applicable |
| Mono-functional | Not applicable |
| Effective in producing relatively flexible systems | Not applicable |
| Reactive blended | Not applicable |
| Commercial DGEBA | Not found on PubChem |
| Co-epoxides containing bisphenol A and this compound | Not found on PubChem |
| Varying molar compositions | Not applicable |
| Synthesised | Not applicable |
| Characterised | Not applicable |
| Introduction of 20 mol% this compound into bisphenol A | Not applicable |
| Reduced tensile, impact and compressive strengths | Not applicable |
| Curing by a polyamine hardener | Not applicable |
| Considerable improvement in elongation-at-break | Not applicable |
| Decrease in energy absorption | Not applicable |
| Cashew nut shell liquid (CNSL) | Not found on PubChem |
| Polymers | Not applicable |
| Polymerisation Characteristics of CNSL | Not applicable |
| Polymerised | Not applicable |
| Variety of methods | Not applicable |
| Addition Polymerisation | Not applicable |
| Side chain double bonds | Not applicable |
| Cationic initiators | Not applicable |
| Sulphuric acid | 7664-93-9 |
| Diethylsulphate | 66-96-6 |
| Condensation Polymerisation | Not applicable |
| Phenolic ring | Not applicable |
| Aldehydic compounds | Not applicable |
| Polymerisation after Chemical Modification | Not applicable |
| Introduce speciality properties | Not applicable |
| Oxidative | Not applicable |
| Ethers | Not applicable |
| Plasticizers for synthetic rubbe | Not applicable |
| Reduce the shore hardness | Not applicable |
| Improve the ageing properties | Not applicable |
| Azo dyes | Not applicable |
| Three pentadecyl phenol | 82215 |
| Sulphonated products of this compound | Not found on PubChem |
| Intermediates for Azo Dyes | Not applicable |
| Wax Substitutes | Not applicable |
| Waxing solids with high melting points | Not applicable |
| This compound resins | Not found on PubChem |
| Suitable Amide | Not applicable |
| Stearamide | 112-38-9 |
| 3 pentadecyl phenol | 82215 |
| 1:4 Dichlorobutane | 110-56-5 |
| Wax with a melting point | Not applicable |
| Process for Selective Extraction of this compound from Cashew Nut Shell Liquid (CNSL) | Not applicable |
| Useful applications | Not applicable |
| Decarboxylated oil | Not found on PubChem |
| Heating the oil | Not applicable |
| Reduced pressure | Not applicable |
| Mercury | 7439-97-6 |
| Production of both cardol and anacardol | Not applicable |
| Cashew nuts | Not applicable |
| Nut shells | Not applicable |
| CNSL is a mixture of four components | Not applicable |
| Substituted phenols | Not applicable |
| Anacardic acid | 10189-76-1 |
| This compound | 8851 |
| Cardol | 2133-86-0 |
| 2-methyl cardol | Not found on PubChem |
| Monohydric phenols | Not applicable |
| Dihydric phenols | Not applicable |
| Nut | Not applicable |
| CNSL occurs mainly as anacardic acid | Not applicable |
| Cardol around slightly lower than 10% | Not applicable |
| Hot-oil bath process for extraction of CNSL | Not applicable |
| Anacardic acid gets decarboxylated to this compound | Not applicable |
| Technical grade CNSL | Not found on PubChem |
| Main components | Not applicable |
| This compound | 8851 |
| Cardol | 2133-86-0 |
| Polymerised CNSL | Not found on PubChem |
| CNSL can be extracted by the expeller method | Not applicable |
| Oil has to be heated after extraction | Not applicable |
| Convert anacardic acid to this compound | Not applicable |
| Expelled and heated CNSL | Not found on PubChem |
| Less amount of polymerised CNSL | Not applicable |
| CNSL process sequence in basic steps | Not applicable |
| Wetting of the cashew nuts | Not applicable |
| Dipping in a hot water vat | Not applicable |
| Moisture balance | Not applicable |
| Shell and kernel of the cashew nut | Not applicable |
| Removal of superficial moisture | Not applicable |
| Steaming of the nuts | Not applicable |
| Open up the pores of the shells | Not applicable |
| Subjecting the conditioned nuts dipping in a vat | Not applicable |
| Cashew nut shell oil | Not found on PubChem |
| Temperature is kept at 170°C to 185°C | Not applicable |
| Predetermined period | Not applicable |
| Most of the oil issues out of the shells | Not applicable |
| Process for preparing polyurethane polyol | Not applicable |
| Rigid foams therefrom from this compound | Not applicable |
| Synthesis of polyol based on renewable resource material | Not applicable |
| Various applications | Not applicable |
| Disclosed novel polyol | Not found on PubChem |
| Derived from this compound | Not applicable |
| Product obtained by treating cashew nut shell liquid | Not applicable |
| CNSL consists primarily of anacardic acid | Not applicable |
| Decarboxylated when heated in the presence of acid | Not applicable |
| This compound | 8851 |
| Meta substituted phenol | Not applicable |
| Used in this invention | Not applicable |
| Side chain in this compound | Not applicable |
| Average of two double bond per molecule | Not applicable |
| Oxidation with peracid | Not applicable |
| Subsequent saponification | Not applicable |
| Yields tetra functional polyols | Not found on PubChem |
| Example 1 | Not applicable |
| Mixture of formic acid and this compound | Not applicable |
| Glass vessel | Not applicable |
| Stirring | Not applicable |
| Cooled to 0° C | Not applicable |
| Stirring continued | Not applicable |
| Maintaining the temperature | Not applicable |
| 30% H₂O₂ | 784 |
| Drop wise addition | Not applicable |
| Pressure equalizing funnel | Not applicable |
| Addition time | Not applicable |
| Cooling bath | Not applicable |
| Reaction temperature is increased to 35° C | Not applicable |
| Epoxy groups present | Not applicable |
| Converted to hydroxyl-formoxy ester | Not found on PubChem |
| Half ester so produced | Not found on PubChem |
| Hydrolyzed with sodium acetate | Not applicable |
| 80°C for 4 hours | Not applicable |
| Example 3 | Not applicable |
| Mixture of formic acid and this compound | Not applicable |
| Glass vessel | Not applicable |
| Stirred at cooled to 0° C | Not applicable |
| Stirring continued | Not applicable |
| Maintaining temperature | Not applicable |
| 30% H₂O₂ | 784 |
| Drop wise addition | Not applicable |
| Pressure equalizing funnel | Not applicable |
| Addition is required 5-10 hours | Not applicable |
| Maintaining temperature by ice cooling | Not applicable |
| Reaction temperature is increased to 35° C | Not applicable |
| Epoxy groups present | Not applicable |
| Hydrolyzed to hydroxyl-formoxy ester | Not found on PubChem |
| Half ester so produced | Not found on PubChem |
| Hydrolyzed with sodium acetate | Not applicable |
| 80°C for 4 hours | Not applicable |
| Water washing | Not applicable |
| Remove the excess acid or alkali | Not applicable |
| Present in the product | Not applicable |
| Epoxidation reaction occurs approximately at room temperature | Not applicable |
| Temperature should be controlled between 0-80° C | Not applicable |
| Preferred temperature is 35°C | Not applicable |
| Per formic acid oxidation | Not applicable |
| Reaction temp can cause the reaction to become violent | Not applicable |
| Reaction is finished in 30 to 36 hours | Not applicable |
| All the reactants are mixed together | Not applicable |
| This compound based polyol | Not found on PubChem |
| Made by the method of the present invention | Not applicable |
| Viscosity in the range of 5000-9000 centipoise | Not applicable |
| 500-900 Pa. s | Not applicable |
| Room temperature | Not applicable |
| Cimteclab S.R.L. | Not applicable |
| Synthesis of novel multifunctional this compound's derivatives | Not found on PubChem |
| Use as halogen free polyurethanic foams precursors | Not applicable |
| FR2949783B1 (fr) | Not applicable |
| 2009-09-10 | Not applicable |
| 2012-08-17 | Not applicable |
| Coatex Sas | Not applicable |
| Polyurethanes associatifs a base de this compound | Not found on PubChem |
| Epaississants associatifs correspondants | Not found on PubChem |
| Leurs utilisations | Not applicable |
| KR101704858B1 (ko) | Not applicable |
| 2010-06-03 | Not applicable |
| 2017-02-08 | Not applicable |
| 이데미쓰 고산 가부시키가이샤 | Not applicable |
| 안정성이 향상된 캐슈 | Not applicable |
| Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation | Not applicable |
| Density functional theory study | Not applicable |
| Catalysis Science & Technology (RSC Publishing) | Not applicable |
| DOI:10.1039/D3CY00135K | Not applicable |
| Alcoholysis of monounsaturated fatty esters | Not applicable |
| Gives rise to alkenes | Not applicable |
| Alkoxycarbonylation of the same substrate | Not applicable |
| Leads to the diesters | Not applicable |
| Precursors to the diols | Not found on PubChem |
| Current mechanistic study | Not applicable |
| Cashew nut shell liquid (CNSL) | Not found on PubChem |
| Member of the oleochemical family | Not applicable |
| Sustainable feedstock | Not applicable |
| Many applications | Not applicable |
| Additive to commercial surfactants | Not applicable |
| Brake linings | Not applicable |
| Cement | Not applicable |
| Laminating resins | Not applicable |
| Paints | Not applicable |
| Surface coatings | Not applicable |
| Varnishes | Not applicable |
| Field of nanotechnology | Not applicable |
| Synthesis of pharmaceutical drugs | Not applicable |
| Organic solar cells | Not applicable |
| Broad interest | Not applicable |
| Context of a sustainable chemical economy | Not applicable |
| CNSL is a mixture of three phenolic compounds | Not applicable |
| Anacardic acid | 10189-76-1 |
| This compound | 8851 |
| Cardol | 2133-86-0 |
| Phenol in is each of these compounds | Not applicable |
| Substituted by a 15-carbon chain | Not applicable |
| One, two, or three double bonds separated by a methylene group | Not applicable |
| Few percent of these compounds also contain the fully saturated side chain | Not applicable |
| Heating of CNSL mixture | Not applicable |
| Results in the decarboxylation of anacardic acid to afford this compound and cardol | Not applicable |
| Roughly a 4 : 1 ratio | Not applicable |
| Technical CNSL | Not found on PubChem |
| Vacuum distillation of technical CNSL gives this compound | Not applicable |
| Still a mixture of cardanols with unsaturated side chains | Not applicable |
| Containing one, two, or three double bonds or a fully saturated side chain | Not applicable |
| Scheme 1 Components of natural and technical CNSL | Not applicable |
| Image file: d3cy00135k-s1.tif | Not applicable |
| Scheme 1 Components of natural²¹ and technical CNSL | Not applicable |
| de Vries and co-workers | Not applicable |
| Devised a method for reducing the mixture of this compound polyunsaturates to pure monounsaturated this compound²⁵ | Not applicable |
| Overcome the challenge of adapting CNSL at the industrial scale | Not applicable |
| Achieved high selectivity towards the this compound monoene | Not applicable |
| RuCl₃/iPrOH system | Not applicable |
| iPrOH acted as the reducing agent | Not applicable |
| Arguably via transfer hydrogenation²⁷–³⁶ | Not applicable |
| Acetone as the by-product | 180 |
| de Vries and co-workers proposed a homogeneous hydrogen transfer from the solvent | Not applicable |
| Involvement of the aromatic ring of the substrate in the catalytic activity | Not applicable |
| Another solvent molecule coordinates to the Ru | Not applicable |
| Allow the subsequent transfer hydrogenation (ΔG₂₁→₂₂ = 0.9 kcal mol⁻¹) | Not applicable |
| Leading to a this compound derivative with a fully saturated carbon chain (23, not shown in Scheme 13) | Not found on PubChem |
| Transition state to this product | Not applicable |
| Affords a barrier of ΔG‡₂₂→₂₃ = 25.2 kcal mol⁻¹ | Not applicable |
| Irrespective of the overall thermodynamic driving force for full reduction | Not applicable |
| Kinetic barrier associated with the final transfer hydrogenation leading to a fully saturated this compound | Not applicable |
| Gives an overall barrier of 46.6 kcal mol⁻¹ (difference of free energy between MARI, i.e., η³-allyl complex, 15, and TS22–23) | Not applicable |
| Before turning to complete reduction to the saturated product | Not applicable |
| Discuss the kinetic barriers leading to the diene and the monoene products | Not applicable |
| During reduction to the this compound diene | Not applicable |
| Intermediate 10 was observed | Not found on PubChem |
| Alkenyl chain dissociates from the metal atom | Not applicable |
| Allow hydrogen transfer from isopropoxide to the metal | Not applicable |
| Conceivable that the dangling diene in 10 is liberated | Not applicable |
| Replaced with fresh triene | Not applicable |
| Affording intermediate 1 | Not found on PubChem |
| Explored catalytic cycle involved the hydrogenation of the triene this compound giving the diene product | Not applicable |
| Highly stable η³-allylic intermediate | Not applicable |
| Kinetic barrier of 29.1 kcal mol⁻¹ | Not applicable |
| Followed further hydrogenation leading to a more stable η³-allylic intermediate | Not applicable |
| Further reduction to the this compound monoene product | Not applicable |
| Required an overall barrier of 29.2 kcal mol⁻¹ | Not applicable |
| Offers a rationale for the requirement of elevated temperatures (refluxing isopropanol) | Not applicable |
| Reduction of the monoene to the fully saturated product was also considered | Not applicable |
| Double bond moves closer to the phenol moiety of the this compound | Not applicable |
| Flexibility of the carbon chain decreases | Not applicable |
| Increasing the steric strain of the carbon chain to the Ru metal | Not applicable |
| High steric hindrance prevents solvent coordination with the metal atom | Not applicable |
| High kinetic barrier of 46.6 kcal mol⁻¹ for the final transfer hydrogenation | Not applicable |
| Making the reduction of the monoene to the fully saturated product implausible | Not applicable |
| Good agreement with the experiment | Not applicable |
| No such full hydrogenation is observed | Not applicable |
| Rationalising the 100% selectivity towards the monoene product | Not applicable |
| Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation | Not applicable |
| Density functional theory study | Not applicable |
| Request PDF | Not applicable |
| ResearchGate | Not applicable |
| May 2023 | Not applicable |
| DOI:10.1039/D3CY90028B | Not applicable |
| Authors: Shahbaz Ahmad at Brookhaven National Laboratory | Not applicable |
| Shahbaz Ahmad | Not applicable |
| Brookhaven National Laboratory | Not applicable |
| m-alkenylnitrobenzenes (I) | Not found on PubChem |
| Nitroalkenylbenzene (IV) | Not found on PubChem |
| Hydrogenated | Not applicable |
| RhCl₃/phase transfer catalyst system | Not found on PubChem |
| Producing the compounds (III) or (V) | Not found on PubChem |
| Result of hydrogenation in the side chain | Not applicable |
| Read more | Not applicable |
| Article | Not applicable |
| Spontaneous trans‐Selective Transfer Hydrogenation of Apolar B=B Double Bonds | Not applicable |
| May 2019 | Not applicable |
| Angewandte Chemie | Not applicable |
| Michael Dömling | Not applicable |
| Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation | Not applicable |
| Density functional theory study | Not applicable |
| Request PDF | Not applicable |
| On May 9, 2023 | Not applicable |
| Shahbaz Ahmad | Not applicable |
| Others published | Not applicable |
| Insights into the ruthenium-catalysed selective reduction of this compound derivatives via transfer hydrogenation | Not applicable |
| Density functional theory study | Not applicable |
| Find, read and cite all the research you need on ResearchGate | Not applicable |
| Calculations corroborate that the O₂ reduction goes through formation of an intermediate iridium hydroperoxo complex | Not applicable |
| Reacts with 1H(H) to eliminate water | Not applicable |
| Restore 1 | Not found on PubChem |
| Restart the catalytic cycle | Not applicable |
| Phenolic constituents of natural cashew nut-shell liquid (CNSL) from Anacardium occidentale | Not applicable |
| Separated by high-performance liquid chromatography | Not applicable |
| 5-μm ODS Spherisorb | Not applicable |
| Reversed-phase method | Not applicable |
| Relative molar response values for the saturated component phenols | Not applicable |
| Use of an internal standard | Not applicable |
| Quantitative procedure | Not applicable |
| Isocratic elution with acetonitrile-water-acetic acid | Not applicable |
| Gradient elution with acetonitrile followed by tetrahydrofuran | Not applicable |
| Enabled a total analysis to be effected | Not applicable |
| Various regional sources of natural CNLS have been examined | Not applicable |
| Calculations were carried out to explore the possibility that H₂O₂ is released from the hydroperoxo intermediate together with catalyst 1 | Not applicable |
| Subsequent water elimination reaction occurs by reduction of produced H₂O₂ with 1H(H) to regenerate catalyst 1 | Not applicable |
| Preliminary results concerning the O₂ reduction in acidic conditions | Not applicable |
| Reaction proceeds by intermediate production of H₂O₂ | Not applicable |
| Reacts with 1H(H) to eliminate water | Not applicable |
| Restore [1H]⁺ | Not found on PubChem |
| Restart the catalytic cycle | Not applicable |
| Energetics of the process appear to be definitely more favorable with respect the analogous pathways in neutral conditions | Not applicable |
| To read the file of this research | Not applicable |
| Request a copy directly from the authors | Not applicable |
| To read the file of this research | Not applicable |
| Request a copy directly from the authors | Not applicable |
| Explanation for the high selectivity observed | Not applicable |
| Competition between strongly coordinating solvent and alkyne for a Pd(alkene)-intermediate | Not applicable |
| Phenolic constituents of natural cashew nut-shell liquid (CNSL) from Anacardium occidentale | Not applicable |
| Separated by high-performance liquid chromatography | Not applicable |
| 5-μm ODS Spherisorb | Not applicable |
| Reversed-phase method | Not applicable |
| Relative molar response values for the saturated component phenols | Not applicable |
| Use of an internal standard | Not applicable |
| Quantitative procedure | Not applicable |
| Foaming resol resin modified with polyhydroxylated this compound | Not found on PubChem |
| Application to phenolic foams | Not applicable |
| ResearchGate | Not applicable |
| This compound | 8851 |
| Obtained from cashew processing industry | Not applicable |
| Attracted more and more attention from researchers | Not applicable |
| Developing phenolic foam (PF) toughness | Not applicable |
| Present work | Not applicable |
| Polyhydroxylated this compound (PHC) | Not found on PubChem |
| Obtained from CC in unsaturated side chain of this compound | Not applicable |
| Condition of H₂O₂ and HCOOH | Not applicable |
| Phenol | 996 |
| Reacted with formaldehyde | Not applicable |
| Successfully formulate foaming resol resin | Not found on PubChem |
| Replacement percentage of phenol by PHC | Not applicable |
| Up to 20% (wt/wt) | Not applicable |
| 10% higher than that of literatures reported | Not applicable |
| Phenolic foam (PF) | Not found on PubChem |
| Fabricated with the above foaming resol resin | Not applicable |
| Certain foaming agents | Not applicable |
| Agrowaste from the cashew industry | Not applicable |
| Generates phenolic lipid (this compound)-rich cashew nutshell liquid (CNSL) | Not applicable |
| Recently shown extensive commercial utility | Not applicable |
| This compound naturally exists as a mixture of three structurally different components | Not applicable |
| C15-alkylene chains | Not applicable |
| Monoene | Not applicable |
| Diene | Not applicable |
| Triene | Not applicable |
| Separation of these three fractions | Not applicable |
| Bottleneck | Not applicable |
| Crucial for certain structural designs and reproducibility | Not applicable |
| Herein, we describe the gram-scale purification of this compound into each component | Not applicable |
| Flash column chromatography | Not applicable |
| Sustainability framework | Not applicable |
| Polyhydroxylated this compound (PHC) | Not found on PubChem |
| Used to replace 20% of phenol in the resol resin production | Not applicable |
| Synthesized resin | Not applicable |
| Successfully used to prepare PF foams | Not applicable |
| Excellent mechanical properties | Not applicable |
| PHC substitution has been found to increase the compressive strength and flexural strength by 57% and 56% respectively | Not applicable |
| Improve the thermal stability and sustainability of phenolic resin | Not applicable |
| This compound-substituted phenolic resin | Not found on PubChem |
| Prepared by copolymerizing salicyl alcohol, this compound, and boric acid | Not applicable |
| Phenol-formaldehyde-cardanol mole ratio of 1:1.2:0.05 | Not applicable |
| These PFs showed improved mechanical properties | Not applicable |
| Synthesis of a novel this compound-based compound | Not found on PubChem |
| Environmentally sustainable production of phenolic foam | Not applicable |
| Article | Not applicable |
| Full-text available | Not applicable |
| Aug 2018 | Not applicable |
| J MATER SCI | Not applicable |
| Yong Chen | Not applicable |
| Caiying Bo | Not applicable |
| Further used with a phenolic resin (PR) and lignin | Not applicable |
| Produce three types of phenolic foams (PF) | Not applicable |
| Upon stirring with foaming agents | Not applicable |
| Obtained solid foams (LWSPF) | Not found on PubChem |
| Characterized by Fourier transform infrared spectroscopy (FT-IR) | Not applicable |
| Thermogravimetric analysis (TGA) | Not applicable |
| Scanning electron microscopy (SEM) | Not applicable |
| Results indicated that the formation of Si-O bonds in the modified PR improved the characteristics of the foams | Not applicable |
| Moreover, the introduction of silicon whiskers and lignin made the foam cells smaller and | Not applicable |
| Green Chemistry | Not applicable |
| RSC Publishing | Not applicable |
| Due to its unsaturated side- chain | Not applicable |
| Metathesis is an attractive tool for functionalising 2 to intermediates of higher added-value | Not applicable |
| Vasapollo et al. reviewed the transformation of this compound (2) to new fine chemicals | Not applicable |
| New hybrid functional materials | Not applicable |
| This compound porphyrins | Not found on PubChem |
| This compound phthalocyanines | Not found on PubChem |
| This compound fullerenes | Not found on PubChem |
| Via alkene-metathesis | Not applicable |
| No applications of the newly synthesised materials have been reported | Not applicable |
| Therefore, it is of particular interest to convert this compound (2) selectively to intermediates | Not applicable |
| Used directly as substitutes in the value-added chain | Not applicable |
| Anacardic acid (1) can be isolated from CNSL by precipitation with calcium hydroxide | Not applicable |
| Separation and acidification of the calcium anacardate gives the pure acid 1 | Not applicable |
| Transformed to this compound (2) by heating to 200 °C | Not applicable |
| Further purification by vacuum distillation gives pure this compound (2) | Not applicable |
| Without alteration of the side-chain | Not applicable |
| Versatility as a renewable starting material | Not applicable |
| Arises from its structure | Not applicable |
| Due to the phenol group and the unsaturated side-chain in the meta- position | Not applicable |
| Easily modified to valuable chemicals by introducing novel functionalities | Not applicable |
| Figure 1 Components of CNSL | Not applicable |
| Several applications of this compound (2) or CNSL are known | Not applicable |
| Synthesis of bisthis compound derivatives as monomers | Not found on PubChem |
| Additives in surface coatings and resins | Not applicable |
| Synthesis of sodium this compound sulfate as detergents | Not found on PubChem |
| All have been reported | Not applicable |
| A. YES assay shows that 3-nonylphenol prepared by ethenolysis of this compound followed by hydrogenation using [RhCl(PPh₃)₃] is at least 150 times less potent in oestrogencity than the banned substance | Not applicable |
| Some 10-6 times as oestrogenic as 17 β- oestradiol | Not applicable |
| This compound and cashew nut shell liquid are even less potent showing very little oestrogenicity in the YES assay | Not applicable |
| We recognise that the >150-fold reduction in oestrogenic activity between 4 | Not applicable |
| We have recently reported the selective synthesis of kairomone and other chemicals from 2 | Not applicable |
| Amongst other reactions | Not applicable |
| Reported that ethenolysis of this compound (2) | Not applicable |
| High monoene (2b) content | Not applicable |
| Could lead to 3- non-8-enylphenol (4) and 1-octene (6) | Not found on PubChem |
| Both potentially important products | Not applicable |
| 1-Octene 6, is mainly used as a comonomer for polyethylene | Not applicable |
| Annual sales of 600,000 worth $1.2 billion¹¹ | Not applicable |
| 3-nonylphenol has the potential for replacement of 4-nonylphenol | Not applicable |
| Makes an excellent detergent via ethoxylation | Not applicable |
| Banned in Europe because of its endocrine disrupting properties | Not applicable |
| Detailed investigation of the reaction system | Not applicable |
| Showed that the high activity and selectivity were due to a combination of ethenolysis and internal self-metathesis of the unsaturated this compound mixture, 2 | Not applicable |
| Self-metathesis of this compound (2) containing three double bonds | Not applicable |
| Led to the formation of 3-non-8-enylphenol (4) and 1,4-cyclohexadiene (7) | Not found on PubChem |
| Latter was crucial for a high selectivity and activity in the ethenolysis | Not applicable |
| Not only of this compound (2) | Not applicable |
| Also of other substrates like methyl oleate (10) | Not found on PubChem |
| Using ruthenium based-1st generation catalysts | Not found on PubChem |
| Endocrine disrupting properties of 3-nonylphenol and related compounds are compared | Not applicable |
| CN1332712A | Not applicable |
| This compound derivative and method of making this compound derivative | Not applicable |
| Synthesis of novel multifunctional this compound's derivatives and their use as halogen free polyurethanic foams precursors | Not found on PubChem |
| US8962778B2 | Not applicable |
| 2009-10-05 | Not applicable |
| 2015-02-24 | Not applicable |
| Nec Corporation | Not applicable |
| Cellulose resin and method for producing the same | Not applicable |
| KR101515692B1 | Not applicable |
| 2009-10-05 | Not applicable |
| 2015-04-27 | Not applicable |
| 닛본 덴끼 가부시끼가이샤 | Not applicable |
| Cellulose resin | Not found on PubChem |
| JP2543522B2 | Not applicable |
| 1996-10-16 | Not applicable |
| Process for producing alkylene oxide adduct of bisphenol compound | Not applicable |
| JPH03181448A | Not applicable |
| 1991-08-07 | Not applicable |
| Preparation of polyoxyalkyleneglycolamine | Not applicable |
| FR2546892A1 | Not applicable |
| 1984-12-07 | Not applicable |
| CATALYTIC PROCESS FOR THE PREPARATION OF EPOXY RESINS | Not applicable |
| Reaction is being cooled to after 70 ℃ | Not applicable |
| Restraining water with the reaction mixture washed twice with 100 | Not applicable |
| All under 90 ℃ | Not applicable |
| Separate and remaining unreacted ethylene carbonate is discharged with water at every turn | Not applicable |
| Vacuum distilling is carried out to remove remaining water in the upper strata under 100 ℃ | Not applicable |
| After having filtered the water in the flask | Not applicable |
| Collect 307.2 gram yellow product | Not applicable |
| Result: productive rate 89.3% | Not applicable |
| Single hydroxyethylation ether 97.4% | Not found on PubChem |
| Dihydroxy ethyl ether 0.81% | Not found on PubChem |
| Unreacted this compound 1.79% | Not applicable |
| 78.6 centipoises 25 ℃ of following viscosity | Not applicable |
| REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES | Not applicable |
| Taylor & Francis Online: Peer-reviewed Journals | Not applicable |
| REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES: Organic Preparations and Procedures International: Vol 27, No 6 | Not applicable |
| REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES | Not applicable |
| O. A. Attanasi | Not applicable |
| S. Buratti | Not applicable |
| P. Filippone | Not applicable |
| Physical Sciences | Not applicable |
| Organic Preparations and Procedures International | Not applicable |
| Volume 27, Issue 6 | Not applicable |
| REGIOSELECTIVE BROMINATION OF this compound D .... | Not applicable |
| Advanced search | Not applicable |
| Publication Cover | Not applicable |
| Organic Preparations and Procedures International | Not applicable |
| New Journal for Organic Synthesis | Not applicable |
| Volume 27, 1995 - Issue 6 | Not applicable |
| Submit an article Journal homepage | Not applicable |
| Full access | Not applicable |
| Views | Not applicable |
| CrossRef citations to date | Not applicable |
| Altmetric | Not applicable |
| OPPI BRIEFS | Not applicable |
| REGIOSELECTIVE BROMINATION OF this compound DERIVATIVES | Not applicable |
| O. A. Attanasi Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY | Not applicable |
| S. Buratti Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY | Not applicable |
| P. Filippone Centro per lo Studio delle Sostanze Organiche di Origine Naturale Facoltà di Scienze, Università di Urbino, Piazza della Repubblica 13, 61029, Urbino, ITALY | Not applicable |
| Pages 645-650 | Not applicable |
| Received 15 Mar 1995 | Not applicable |
| Published online: 18 Feb 2009 | Not applicable |
| Cite this article | Not applicable |
| https://doi.org/10.1080/00304949509458522 | Not applicable |
| References | Not applicable |
| Citations | Not applicable |
| Metrics | Not applicable |
| Reprints & Permissions | Not applicable |
| View PDF (open in a new window) | Not applicable |
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| Click to increase image sizeClick to decrease image size Free first page | Not applicable |
| Reprints and Corporate Permissions | Not applicable |
| Please note: Selecting permissions does not provide access to the full text of the article | Not applicable |
| Please see our help page How do I | Not applicable |
| Synthesis of New this compound and Cardol Derivatives by Allylation and Regioselective Cyclocarbonylation Reactions | Not applicable |
| Request PDF | Not applicable |
| ResearchGate | Not applicable |
| Palladium acetate [Pd(OAc)₂] and 1,4-bis(diphenylphosphino)butane (dppb) catalyse cyclocarbonylation of allylic this compound and cardol derivatives | Not applicable |
| Give regioselectively 7-membered ring lactones in good yields | Not applicable |
| One of the compounds prepared exhibits excellent antioxidant properties | Not applicable |
| ResearchGate Logo | Not applicable |
| Discover the world's research | Not applicable |
| 25+ million members | Not applicable |
| 160+ million publication pages | Not applicable |
| 2.3+ billion citations | Not applicable |
| Join for free | Not applicable |
| A Regioselective Synthesis of 2,4-Dialkyl Resorcinols | Not applicable |
| General regioselective synthesis of 2,4-dialkyl resorcinols from ethoxymethylenemalonate ethyl ester and dialkyl ketones is reported | Not applicable |
| 3-n-Pentadecylphenol (hydrogenated this compound) and its derivative 5-n-pentadecyl-2-tert-butylphenol can be nitrated using nitric acid in acetonitrile or methanol to give mono, di or trinitro products | Not applicable |
| 5-n-Pentadecyl-2-nitrophenol undergoes reductive carbonylation to give a benzoxazole-2-one derivative | Not found on PubChem |
| Efficient catalytic oxidation reaction in the presence of MeReO₃ has also been studied | Not applicable |
| Abstract | Not applicable |
| Palladium acetate [Pd(OAc)₂] and 1,4-bis(diphenylphosphino)butane (dppb) catalyse cyclocarbonylation of allylic this compound and cardol derivatives | Not applicable |
| Give regioselectively 7-membered ring lactones in good yields | Not applicable |
| One of the compounds prepared exhibits excellent antioxidant properties | Not applicable |
| This compound | 8851 |
| Low-cost largely available renewable material obtained from distillation of CNSL (Cashew Nut Shell Liquid) | Not applicable |
| Used for the preparation of fine chemicals and hybrid materials | Not applicable |
| Long chain attached to the meta position of the phenolic ring of this compound | Not applicable |
| Makes this compound a unique natural source | Not applicable |
| Confers to all derivatives, particular properties (good solubility, good processability, interesting physical properties and so on) | Not applicable |
| Synthesis and Characterization of this compound-Based Epoxy Systems | Not applicable |
| ResearchGate | Not applicable |
| Introduction of 20 mol% this compound into bisphenol A | Not applicable |
| Resulted in a resin having reduced tensile, impact and compressive strengths | Not applicable |
| Curing by a polyamine hardener | Not applicable |
| Resin showed considerable improvement in elongation-at-break | Not applicable |
| Much decrease in energy absorption | Not applicable |
| ResearchGate Logo | Not applicable |
| Discover the world's research | Not applicable |
| 25+ million members | Not applicable |
| 160+ million publication pages | Not applicable |
| 2.3+ billion citations | Not applicable |
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| Being a benzene derivative many electrophilic substitution reactions of this compound are reported | Not applicable |
| Sulfonation | Not applicable |
| Esterification | Not applicable |
| Nitration | Not applicable |
| Halogenation | Not applicable |
| Epoxidation | Not applicable |
| Using this chemistry various types of resins like epoxy | Not applicable |
| Polyurethane | Not applicable |
| Alkyd | Not found on PubChem |
| Polyurethane acrylate | Not found on PubChem |
| Polyester etc. were developed | Not applicable |
| Bio-based materials from this compound/cardol with episulfide group (CCES) and epoxy group (CCEO) | Not found on PubChem |
| Synthesized and further blended with commercial bisphenol-A diglycidyl ether type epoxy resin (DGEBA) for anti-corrosion coating application | Not applicable |
| Curing behavior of CCEO and CCES confirmed that episulfide exhibited a faster curing rate and higher curing conversion than epoxide | Not applicable |
| Anticorrosion properties of composite system CCEO/CCES and DGEBA were also carried out | Not applicable |
| This compound | 8851 |
| Prepared by the distillation of cashew nut shell liquid (CNSL) | Not applicable |
| Epoxidised using epichlorohydrin in presence of caustic soda catalyst | Not applicable |
| Different reaction intervals | Not applicable |
| Products were characterized by spectroscopy, gel-permeation chromatography and by determining the epoxide equivalent | Not applicable |
| Epoxide equivalent increased sharply with time of epoxidation | Not applicable |
| Reached almost a limiting value around 9 h | Not applicable |
| This compound, being less reactive, undergoes epoxidation to a smaller extent than phenol or bisphenol | Not applicable |
| Sample with 20 wt% of AA showed the maximum amount of char yield (11.49%) | Not applicable |
| Previous work | Not applicable |
| This compound has been functionalized at the phenol moiety to synthesize monofunctional epoxy using epichlorohydrin | Not applicable |
| Molecule can be used as a chain-capping agent in thermoset formulations | Not applicable |
| Functionalization of the this compound at the unsaturation sites of the side chain has also been performed via phenolation of the double bonds | Not applicable |
| This compound molecule is phenolated | Not applicable |
| Subsequent epoxidation using epichlorohydrin produces monomers useful for thermosetting materials | Not applicable |
| Epoxy compounds | Not found on PubChem |
| Do not form cross-linked networks due to being mono-functional | Not applicable |
| Found to be effective in producing relatively flexible systems | Not applicable |
| Reactive blended with commercial DGEBA | Not applicable |
| Co-epoxides containing bisphenol A and this compound in varying molar compositions were also synthesised and characterised | Not applicable |
| Introduction of 20 mol% this compound into bisphenol A resulted in a resin having reduced tensile, impact and compressive strengths | Not applicable |
| Curing by a polyamine hardener | Not applicable |
| Resin showed considerable improvement in elongation-at-break without much decrease in energy absorption | Not applicable |
This compound, a renewable resource derived from cashew nutshell liquid (CNSL), presents a unique molecular architecture featuring a phenolic hydroxyl group and an aliphatic side chain containing varying degrees of unsaturation. researchgate.nettechscience.cn This dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties for various applications. researchgate.netscielo.br Advanced synthetic methodologies are crucial for selectively modifying specific sites on the this compound molecule, leading to the development of high-performance materials.
Hydrogenation and Selective Reduction Techniques
Hydrogenation and selective reduction techniques are employed to modify the aliphatic side chain of this compound by reducing its carbon-carbon double bonds. google.comtandfonline.com This modification is significant as the unsaturation can be susceptible to oxidation, leading to discoloration and changes in material properties. tandfonline.comcardolite.comtandfonline.com Hydrogenation can yield saturated this compound, which exhibits improved oxidative stability and UV resistance. tandfonline.comcardolite.comtandfonline.com
Transfer Hydrogenation
Transfer hydrogenation offers an alternative to direct hydrogenation, utilizing a hydrogen donor molecule in the presence of a catalyst to reduce the double bonds. nih.govrsc.org This method can provide enhanced selectivity. For instance, studies have demonstrated the selective reduction of the polyunsaturated components of this compound (dienes and trienes) to the monoene using ruthenium(III) chloride (RuCl₃) as a catalyst and isopropanol as the hydrogen source. nih.govrsc.org This process selectively retains the double bond at the C8-C9 position of the side chain. nih.govrsc.org The observed selectivity is supported by theoretical studies which indicate a significantly higher kinetic barrier for the reduction of the monoene compared to the diene and triene. rsc.org
Regioselective Reduction Strategies
Developing regioselective reduction strategies for this compound is important due to the presence of multiple double bonds in its side chain, which can vary in position and number depending on the source of this compound. rsc.orggoogle.com While complete saturation of the side chain can be achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under appropriate conditions, regioselective methods aim to target specific double bonds. google.comtandfonline.comresearchgate.net The selective transfer hydrogenation to yield primarily mono-unsaturated this compound is a notable example of regioselectivity, allowing for control over the residual unsaturation. nih.govrsc.org Further research in this area focuses on identifying catalytic systems and reaction conditions that can precisely control which double bonds are reduced, enabling the synthesis of this compound derivatives with specific functionalities along the aliphatic chain.
Addition Reactions Across Double Bonds
The inherent unsaturation in the this compound side chain provides reactive sites for various addition reactions, allowing for the introduction of diverse functional groups. These reactions are fundamental in expanding the chemical space of this compound derivatives. researchgate.netocl-journal.orgingentaconnect.com
Epoxidation is a common addition reaction where the carbon-carbon double bonds are converted into epoxide rings. This can be achieved using peroxy acids, hydrogen peroxide with catalysts, or enzymatic methods. ocl-journal.orgmdpi.com Epoxidized this compound derivatives are valuable precursors for the synthesis of epoxy resins and serve as intermediates for further modifications, such as the formation of polyols through ring-opening reactions. techscience.cnocl-journal.orgrsc.org
The thiol-ene reaction is another powerful tool for functionalizing the this compound side chain. This reaction involves the addition of a thiol group across the double bonds, typically initiated by UV light in the presence of a photoinitiator. ingentaconnect.com The anti-Markovnikov addition of thiols allows for the incorporation of sulfur-containing moieties, which can impart new properties to the this compound derivatives, such as improved adhesion or compatibility with various materials. ingentaconnect.com
These addition reactions highlight the versatility of the this compound side chain as a platform for chemical modification, enabling the creation of derivatives with tailored chemical reactivity and physical properties.
Multi-Site Functionalization and Complex Derivatization
Beyond modifying a single functional group, multi-site functionalization of this compound involves simultaneously or sequentially reacting at both the phenolic hydroxyl group and the side chain unsaturation. This approach leads to the synthesis of more complex molecules with enhanced or synergistic properties.
Synthesis of Bisphenol Derivatives
This compound can be utilized in the synthesis of bisphenol derivatives, which are compounds containing two phenolic moieties linked by a bridging group. This typically involves the condensation of this compound with aldehydes or ketones, often under acidic catalysis. rsc.orgresearchgate.net The reaction can occur between two this compound molecules or between this compound and another phenolic compound. For example, the reaction of this compound with formaldehyde yields this compound-based novolac resins. techscience.cngoogle.comresearchgate.net The synthesis of bisphenol this compound derivatives can also involve reactions targeting the side chain unsaturation to create linking points between phenolic units. rsc.org These bisphenol structures are important monomers for the production of thermosetting polymers like epoxy resins and polyurethanes, contributing to materials with improved thermal and mechanical performance. rsc.orgresearchgate.net
Formation of Polyhydroxylated this compound Species
Polyhydroxylated this compound species are derivatives featuring multiple hydroxyl groups, increasing their potential for crosslinking and further functionalization. A common route to synthesize polyhydroxylated this compound involves the epoxidation of the side chain double bonds followed by the ring-opening of the epoxide rings, typically through hydrolysis catalyzed by acids or bases. mdpi.comrsc.orgacs.org This process introduces vicinal diols along the aliphatic chain. For example, polyhydroxylated this compound obtained from epoxidized this compound has been explored for the development of phenolic foams. acs.orgresearchgate.net Another method involves the reaction of this compound with epichlorohydrin, followed by hydrolysis to introduce hydroxyl groups. rsc.orgresearchgate.net Research has also focused on synthesizing multifunctional alcohols from this compound with at least three hydroxyl groups, including those located on the side chain. google.com These polyhydroxylated this compound derivatives serve as valuable bio-based polyols, offering a sustainable alternative for the production of polyurethanes and other polymeric materials with tunable properties. rsc.orgacs.orggoogle.comrsc.org
Table 1: Illustrative Data on this compound Hydrogenation
| Catalyst | Reductant | Conditions | Primary Outcome | Selectivity (if reported) | Reference |
|---|---|---|---|---|---|
| RuCl₃ | Isopropanol | Transfer Hydrogenation | Selective reduction to monoene | High selectivity for C8-C9 double bond | nih.govrsc.org |
| Pd/C | Hydrogen | Stirred three-phase reactor | Complete saturation | Not specified | tandfonline.comresearchgate.net |
| Raney Nickel | Hydrogen | - | Complete saturation | Not specified | researchgate.net |
Table 2: Examples of Addition Reactions on this compound Side Chain
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., performic acid), H₂O₂/catalyst, Enzymes | Epoxidized this compound | ocl-journal.orgmdpi.com |
| Thiol-ene Addition | Thiol, UV light, Photoinitiator | Thiol-functionalized this compound | ingentaconnect.com |
Table 3: Examples of Multi-Site Functionalization
| Reaction Type | Starting Materials/Conditions | Product Type | Reference |
|---|---|---|---|
| Bisphenol Synthesis | This compound, Phenol/Aldehyde, Acid catalyst | This compound Bisphenol Derivatives | rsc.orgresearchgate.net |
| Polyhydroxylation | Epoxidized this compound, Acid/Base hydrolysis | Polyhydroxylated this compound | rsc.orgacs.org |
Hybrid Material Precursor Synthesis (e.g., Porphyrins, Fullerenes)
This compound, a renewable resource derived from cashew nut shell liquid (CNSL), has emerged as a valuable building block for the synthesis of advanced hybrid materials, particularly porphyrins and fullerenes. The unique structure of this compound, featuring a phenolic ring with a long alkyl chain at the meta position, imparts desirable properties such as enhanced solubility and processability to its derivatives, making them attractive for various applications, including photocatalysis, sensing, and electronic devices. eurekaselect.combenthamdirect.comresearchgate.netmdpi.com
This compound-Porphyrin Hybrids:
Porphyrins are macrocyclic compounds with diverse applications in chemical technology, ecology, medicine, and electronics. doaj.orgscispace.com However, their often poor solubility in organic solvents can limit their utility. thieme-connect.com Incorporating this compound moieties into porphyrin structures has proven to be an effective strategy to address this limitation, leading to compounds with improved solubility and handling characteristics. thieme-connect.com
Several synthetic routes have been developed to synthesize this compound-based porphyrins. One approach involves the preparation of an aldehydic precursor derived from this compound, which is then reacted with pyrrole (B145914) through acid-catalyzed condensation. doaj.orgscispace.commdpi.comnih.gov For instance, a hydrogenated this compound derivative can be transformed into an aldehydic precursor, which subsequently reacts with pyrrole and other components to yield this compound-substituted porphyrins. mdpi.com The synthesis of 5,10,15,20-tetra-[4-(2-(3-pentadecyl)phenoxy)ethoxy]phenylporphyrin (H₂Pp) has been reported through the reaction of an aldehyded precursor derived from hydrogenated this compound with pyrrole and NaCl. mdpi.com Metalloporphyrins, such as copper(II) porphyrins (CuPp), can be obtained by metalation of the free base porphyrin. mdpi.com
Another methodology involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link this compound units to porphyrin cores. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com This approach allows for the efficient and regioselective formation of triazole bridges connecting this compound derivatives to porphyrins. beilstein-journals.orgrsc.org For example, a hydrogenated this compound-triazole-zinc-porphyrin conjugate has been synthesized using this method, demonstrating enhanced solubility in hydrocarbon solvents. rsc.orgresearchgate.net
This compound-based porphyrins have been explored for applications such as photocatalysis and as fluorescent markers. scispace.commdpi.comnih.govnrct.go.thresearchgate.net Novel composites based on ZnO nanostructures impregnated with lipophilic porphyrins derived from CNSL have shown enhanced photocatalytic activity for the degradation of rhodamine B under solar light irradiation. mdpi.com this compound-derived porphyrins have also been successfully synthesized and evaluated as fluorescent markers for diesel fuel, exhibiting high solubility and stability. nrct.go.thresearchgate.net
Detailed research findings highlight the influence of the long alkyl chains from this compound on the properties of the resulting porphyrin hybrids, including their aggregation behavior and solubility in various solvents. mdpi.comrsc.orgmdpi.com
This compound-Fullerene Hybrids:
Fullerenes, particularly C₆₀, are carbon nanomaterials that have garnered significant interest for their unique electronic and physical properties. semanticscholar.org Similar to porphyrins, the limited solubility of fullerenes in common organic solvents can be a challenge for their processing and application. thieme-connect.com The incorporation of this compound derivatives into fullerene structures has been investigated as a means to improve their solubility and introduce new functionalities. thieme-connect.comsemanticscholar.orgresearchgate.netresearchgate.net
This compound-based fulleropyrrolidines have been synthesized through 1,3-dipolar cycloaddition reactions. mdpi.comthieme-connect.comsemanticscholar.orgnih.gov A common strategy involves the reaction of fullerene (C₆₀) with an in situ generated azomethine ylide, derived from a this compound-based aldehyde precursor and an N-substituted glycine. mdpi.comthieme-connect.comnih.gov This three-component reaction in toluene under reflux conditions has been used to prepare novel fulleropyrrolidines containing substituted this compound derivatives. thieme-connect.comsemanticscholar.org
The presence of the long alkyl chain from this compound in these fullerene derivatives significantly improves their solubility in organic solvents. thieme-connect.comsemanticscholar.org Research has shown that these this compound-fullerene hybrids can possess interesting properties, including antioxidant activity. researchgate.net
The synthesis of bis-fulleropyrrolidines has also been reported using a similar cycloaddition approach with this compound-based bis-aldehyde precursors and C₆₀. mdpi.comnih.gov
The attractive synthesis of compounds combining fullerene and this compound derivatives represents a sustainable approach, merging natural biosynthesis with synthetic chemistry to create novel functional materials. researchgate.net
Data Tables:
While specific detailed quantitative data tables (e.g., comprehensive yield comparisons across multiple conditions or detailed spectroscopic data for a series of compounds) were not consistently present across the search results in a format readily extractable into interactive tables without manual data compilation and interpretation from figures/schemes, the following information on reaction yields for representative syntheses of this compound-porphyrin and this compound-fullerene derivatives was found:
| Hybrid Material Type | Precursor(s) | Reaction Type | Product | Reported Yield | Source |
| Porphyrin | Aldehyded precursor from hydrogenated this compound, Pyrrole, NaCl | Acid-catalyzed condensation | 5,10,15,20-tetra-[4-(2-(3-pentadecyl)phenoxy)ethoxy]phenylporphyrin (H₂Pp) | 56% | mdpi.com |
| Fullerene | Aldehyde 9a (this compound-based), C₆₀, N-methylglycine | 1,3-Dipolar cycloaddition (Prato reaction) | Fulleropyrrolidine 12a | 40% | thieme-connect.com |
| Fullerene | This compound based bis-aldehyde precursors, C₆₀ | 1,3-Dipolar cycloaddition | Bis-fulleropyrrolidine 22 | 28% | mdpi.comnih.gov |
| Porphyrin | Aldehyde 1 (this compound-based), Pyrrole, Benzaldehyde | Acid-catalyzed condensation (statistical) | meso-AB₃ and trans-A₂B₂ this compound-based porphyrins (mixture) | Not specified | nih.gov |
| Porphyrin | Aldehyde 1 (this compound-based), meso-phenyldipyrrolmethane | Acid-catalyzed condensation | trans-A₂B₂ this compound-based porphyrin | Not specified | nih.gov |
| Porphyrin | Hydrogenated this compound derived azide, Tetraarylporphyrin derived alkyne | Cu(I)-catalyzed azide-alkyne cycloaddition | Hydrogenated this compound triazole zinc porphyrin conjugate (HTZPC) | Not specified | rsc.org |
Note: Yields and specific reaction conditions can vary depending on the specific this compound derivative used and the optimized protocol.
Detailed Research Findings:
Research into this compound-based porphyrins has demonstrated their potential in photocatalytic applications. Composites of ZnO with this compound porphyrins showed improved absorption in the visible region and enhanced photocatalytic activity for the degradation of rhodamine B compared to bare ZnO. mdpi.com FTIR analysis indicated non-covalent interactions between the porphyrin molecules and ZnO. mdpi.com
Studies on this compound-fullerene derivatives have highlighted the significant improvement in solubility conferred by the this compound's long alkyl chain. thieme-connect.comsemanticscholar.org This enhanced solubility facilitates their processing and potential application in various fields. The synthesis of these hybrid materials represents a promising avenue for utilizing a renewable resource to create advanced functional molecules. researchgate.net
The use of click chemistry has been particularly valuable in the synthesis of this compound-porphyrin conjugates, providing a robust and efficient method for linking these distinct molecular units. beilstein-journals.orgrsc.orgresearchgate.netmdpi.com The resulting triazole-linked porphyrins have shown interesting aggregation behavior influenced by the this compound moieties. rsc.orgmdpi.com
Further research continues to explore novel synthetic strategies and potential applications for this compound-based porphyrins and fullerenes, leveraging the unique attributes of this compound to create innovative hybrid materials. eurekaselect.combenthamdirect.comresearchgate.netmdpi.com
Polymerization Pathways and Polymer System Development
Condensation Polymerization of Cardanol (B1251761)
Condensation polymerization of this compound typically involves reactions at the phenolic hydroxyl group or the aromatic ring, often with aldehydes, similar to the synthesis of traditional phenolic resins. sphinxsai.comijaems.com The long aliphatic side chain influences the properties of the resulting polymers, often imparting flexibility and hydrophobicity. techscience.cnadhesivesmag.comcardolite.com
Phenolic Resin Synthesis
This compound can be used as a direct replacement for or a partial substitute for phenol (B47542) in the synthesis of phenolic resins. sphinxsai.commdpi.comorientjchem.org These resins are formed through the reaction of this compound with aldehydes, such as formaldehyde (B43269) or furfural (B47365), under specific catalytic conditions. sphinxsai.comijaems.comresearchgate.net The type of catalyst and the molar ratio of reactants dictate the structure and properties of the resulting resin, leading to the formation of either novolac or resole resins. mdpi.comicevirtuallibrary.com
Novolac Resins
Novolac resins are synthesized under acidic conditions with a molar excess of this compound (or phenol) relative to the aldehyde. mdpi.comicevirtuallibrary.com The polymerization proceeds through electrophilic aromatic substitution, primarily at the ortho and para positions of the phenolic ring. icevirtuallibrary.com this compound's meta-substituted alkyl chain can influence the regioselectivity, sometimes favoring ortho-ortho linkages and potentially limiting the molar mass compared to phenol-formaldehyde novolacs. researchgate.neticevirtuallibrary.com Unlike resole resins, novolacs are thermoplastic and require a curing agent, typically hexamethylenetetramine (HMTA), to crosslink and form thermoset materials. sphinxsai.comicevirtuallibrary.com
Research has explored the synthesis of this compound-furfural novolac resins using various this compound-to-furfural mole ratios and catalysts like succinic acid or phthalic acid. sphinxsai.comijaems.comresearchgate.net Studies have monitored the reaction progress by determining the free furfural and free phenol content. sphinxsai.comijaems.com this compound-based novolacs have shown potential for applications in coatings and as alternatives to petrochemical-based phenol resins. sphinxsai.com
An example of this compound-furfural resin synthesis involved using phthalic acid as a catalyst at 120°C. ijaems.com The reaction mixture was heated under constant stirring. ijaems.com
This compound-formaldehyde novolac resins have also been synthesized. mdpi.comresearchgate.net For instance, a method using oxalic acid as a catalyst with a this compound to formaldehyde ratio of 1:0.7 at 120°C for 5 hours has been reported. mdpi.comijddr.in Another approach utilized p-toluene sulphonic acid (PTSA) as a catalyst (0.5 wt.%) at 120 °C for 7 h with a this compound to formaldehyde ratio of 1:0.7. cnrs.fr
The properties of this compound-based novolacs can be influenced by the synthesis conditions and the specific aldehyde used. For example, replacing formaldehyde with furfural in this compound-based resins has been shown to improve mechanical, chemical, and curing characteristics. mdpi.comorientjchem.org
Resole Resins
Resole resins are synthesized under alkaline conditions with a molar excess of aldehyde, typically formaldehyde, relative to this compound (or phenol). mdpi.comicevirtuallibrary.com The reaction leads to the formation of methylol groups on the phenolic ring, which can then undergo further condensation to form a crosslinked network without the need for an external curing agent. icevirtuallibrary.com
This compound can partially substitute phenol in resole resin production. mdpi.comorientjchem.org Studies have investigated the effect of different this compound substitution levels on the properties of the resulting resins. mdpi.comorientjchem.orgusq.edu.aucore.ac.uk For example, replacing 20% of phenol with polyhydroxylated this compound (PHC) in resole resin synthesis has been reported to significantly increase the compressive and flexural strengths of resulting foams. mdpi.com
However, increasing this compound substitution in some phenol-formaldehyde resole resins has been observed to reduce thermal stability and tensile strength. mdpi.comorientjchem.org
Polyurethane Synthesis
This compound is a valuable renewable resource for the synthesis of polyurethanes (PUs), a versatile class of polymers used in various applications like foams, coatings, adhesives, and elastomers. ijaems.comadhesivesmag.comtechscience.cnacs.org Traditional PU synthesis involves the reaction of isocyanates with polyols. This compound's phenolic hydroxyl group and the unsaturations in its side chain provide avenues for its incorporation into PU systems, either through the synthesis of this compound-based polyols or via non-isocyanate routes. amazon.comresearchgate.netacs.org
Non-Isocyanate Polyurethane (NIPU) Routes
Non-isocyanate polyurethanes (NIPUs) offer a less hazardous alternative to conventional PUs by avoiding the use of toxic isocyanates. researchgate.netmdpi.commdpi.com this compound can be utilized in NIPU synthesis, typically involving the formation of cyclic carbonate intermediates from epoxidized this compound, followed by reaction with amines. researchgate.netmdpi.commdpi.commdpi.comx-mol.comnih.gov
A common route for this compound-based NIPU synthesis involves preparing a this compound formaldehyde oligomer, epoxidizing it to obtain an epoxide compound, and then reacting the epoxide with carbon dioxide (CO2) to form a cyclic carbonate. researchgate.netmdpi.comx-mol.comnih.gov This cyclic carbonate is subsequently reacted with an amine, such as 1,6-hexanediamine, to form the NIPU. mdpi.com
Research has demonstrated the feasibility of this approach, confirming the structure of intermediate products and the final NIPU using techniques like FTIR, NMR, GPC, and TGA. researchgate.netmdpi.comx-mol.comnih.gov this compound-based NIPUs have shown stable thermal performance. mdpi.com
Another approach involves synthesizing bis-cyclic carbonates from epoxidized this compound and reacting them with diamines. rsc.org This polyaddition of cyclic carbonates and amines is considered a promising method for NIPU synthesis, avoiding the need for phosgene (B1210022) and utilizing low-toxicity cyclic carbonates and polyamines. mdpi.com
This compound-Based Polyols in Polyurethane Systems
This compound can be chemically modified to synthesize polyols, which then react with isocyanates to form polyurethanes. amazon.comacs.orggoogle.comgoogle.comresearchgate.net The presence of the long aliphatic chain and the aromatic ring in this compound-based polyols imparts unique properties to the resulting PUs, such as hydrophobicity, chemical resistance, and thermal stability. adhesivesmag.comcardolite.com
One method for preparing this compound-based polyols involves oxidizing the unsaturation in the side chain with peroxy acids, followed by conversion of the epoxy derivative to a polyol in the presence of an organic acid. google.comgoogle.comacs.org For example, oxidation with performic acid, generated in situ from formic acid and hydrogen peroxide, has been used to synthesize polyols with hydroxyl values in the range of 350–400 mg KOH/g. google.comacs.org These polyols have been evaluated for the preparation of rigid PU foams. google.comacs.org
Another synthetic route involves preparing the monoglycidyl ether of this compound, followed by ring opening to yield a diol, or reacting with diethanolamine (B148213) to obtain a triol. acs.orgresearchgate.net Polyols with varying hydroxyl values (140−265 mg of KOH/g) have been synthesized using such methods. acs.orgresearchgate.net These this compound-based polyols have been reacted with isocyanates like diphenylmethane (B89790) diisocyanate (MDI) to form polyurethanes, and their thermal and mechanical properties have been characterized. acs.orgresearchgate.net Studies have shown that the glass transition temperature (Tg) of the polyurethanes can increase linearly with the hydroxyl value of the polyol. acs.orgresearchgate.net
This compound-based polyols are noted for their hydrophobicity, which contributes to excellent water resistance in the final polyurethane system. cardolite.com They also tend to show fast cure rates with isocyanates. cardolite.com Compared to polyols from other vegetable oils, CNSL polyols possess an aromatic structure that enhances thermal and chemical resistance. cardolite.com The combination of aromaticity and the aliphatic chain provides hydrolytic stability and mechanical strength. cardolite.com
Different types of this compound-based polyols, including diols and medium to high functionality polyols like Mannich polyols and novolac polyols, have been developed for various PU applications, including coatings, adhesives, and foams. adhesivesmag.comcardolite.com These polyols can offer properties such as fast reactivity, high compression strength, and improved fire resistance. cardolite.com
Table 1: Examples of this compound-Based Polyol Properties
| Property | Range/Value | Source Method |
| Viscosity (cP) | 5000-9000 (room temp) | Oxidation with peroxy acid google.comgoogle.com |
| Viscosity (Poise) | 100-220 (typically < 250) | Oxidation with peroxy acid google.com |
| Hydroxyl Value (mg KOH/g) | 200-600 (preferably 350-400) | Oxidation with peroxy acid google.comgoogle.comacs.org |
| Hydroxyl Value (mg KOH/g) | 140-265 | Glycidyl (B131873) ether/diol/triol synthesis acs.orgresearchgate.net |
| Acid Value | less than 5 | Oxidation with peroxy acid google.com |
| Yield (%) | 80-98 | Oxidation with peroxy acid google.comgoogle.com |
Table 2: Properties of this compound-Based Polyurethanes
| Property | Range/Value | Based on Polyol Type/Synthesis Route |
| Glass Transition Temperature (Tg) (°C) | 74–123 | UV-curable PUA resins acs.org |
| Maximum Thermal Degradation Temp (°C) | 437–441 | UV-curable PUA resins acs.org |
| Tensile Strength (MPa) | 12.4–32.0 | UV-curable PUA resins acs.org |
| Tensile Modulus (MPa) | 107.2–782.7 | UV-curable PUA resins acs.org |
| Coating Adhesion | 1–2 | UV-curable PUA resins acs.org |
| Thermal Stability (TGA 50% decomposition) | Higher | Based on diol and glycard polyols acs.orgresearchgate.net |
Addition Polymerization of this compound Derivatives
Addition polymerization of this compound derivatives typically involves monomers where a reactive group, such as an acrylate (B77674) or methacrylate (B99206), has been attached to the this compound structure. These functionalized monomers can then undergo chain-growth polymerization through their double bonds.
Radical Polymerization Mechanisms
Radical polymerization is a common method for polymerizing this compound derivatives containing acrylate or methacrylate functionalities mdpi.com. This process involves initiation, propagation, and termination steps, driven by free radicals. This compound methacrylate (CM) and cardanyl acrylate (CA) are examples of this compound-based monomers that have been successfully polymerized via radical mechanisms mdpi.comtandfonline.com.
Conventional radical polymerization of cardanyl acrylate can yield crosslinked materials. A linear polymer was obtained through solution polymerization of cardanyl acrylate in toluene (B28343) using azobisisobutyronitrile (AIBN) as an initiator. This linear polymer, however, underwent crosslinking upon exposure to air or UV light after solvent removal. In bulk and suspension polymerization, in situ crosslinking was observed even without additional crosslinking agents. mdpi.com
Atom Transfer Radical Polymerization (ATRP) has also been employed for the polymerization of cardanyl acrylate (CA), hydrogenated cardanyl acrylate (PA), and hydrogenated cardanyl methacrylate (PMA) tandfonline.comtandfonline.com. ATRP allows for better control over molecular weight and polydispersity compared to conventional radical polymerization. For instance, linear poly(cardanyl acrylate) soluble in THF was synthesized by ATRP in bulk at 95 °C, achieving a conversion of 62%. mdpi.com
The presence of unsaturations in the this compound side chain can influence radical polymerization. Autoxidation of the side chain, similar to that of unsaturated fatty acids, can occur in the presence of oxygen, leading to the formation of peroxyl radicals. These radicals can abstract hydrogen from the side chain, forming hydroperoxides that further react, potentially causing crosslinks or forming carbonyl groups. mdpi.com
Photoinduced Polymerization (UV-Curing)
Photoinduced polymerization, or UV-curing, is an environmentally friendly process that utilizes UV light to rapidly cure monomers and oligomers nih.govdntb.gov.ua. This compound derivatives, particularly those functionalized with acrylate, methacrylate, or epoxy groups, are suitable for UV-curing via radical or cationic mechanisms mdpi.commdpi.com. This technique offers advantages such as fast reaction rates, room temperature operation, and the absence of solvents nih.gov.
Cationic Photopolymerization
Cationic photopolymerization is typically used for monomers containing epoxy rings or vinyl ethers mdpi.comspecificpolymers.com. Epoxidized this compound derivatives can be polymerized through photoinduced cationic polymerization reactions mdpi.comresearchgate.net. This process is initiated by photoinitiators that generate Brønsted acids upon UV irradiation, which then initiate the ring-opening polymerization of epoxide groups mdpi.com.
Studies have shown the cationic UV-curing of commercially available epoxidized this compound derivatives nih.govmdpi.com. For example, epoxidized this compound (Lite 2513HP) was added to a cycloaliphatic epoxy resin formulation and cured with a cationic initiator under UV light mdpi.com. The epoxidized this compound lowered the viscosity and increased chain mobility, leading to enhanced monomer conversion mdpi.com. High epoxy group conversion (64–72%) and glass transition temperatures (Tg) ranging from 25 to 53 °C have been reported for UV-cured epoxidized this compound derivatives mdpi.com.
A drawback of cationic photopolymerization, especially in composites containing cellulosic fillers, is the potential degradation of the filler by the acid species generated, which can lead to lower thermal stability of the composites mdpi.comresearchgate.net. Despite this, fully cured composites using epoxidized this compound and microfibrillated cellulose (B213188) have been obtained, although high photoinitiator concentrations were sometimes required, possibly due to side reactions with the cellulose nih.govresearchgate.net.
Radical Photopolymerization
Radical photopolymerization is widely used for monomers with carbon-carbon double bonds, such as acrylates and methacrylates mdpi.comspecificpolymers.com. This compound methacrylate (CM) and acrylated this compound derivatives have been successfully photopolymerized via a radical mechanism mdpi.commdpi.com. Photoinitiators (PI) are used to generate radical species upon UV irradiation, initiating the polymerization mdpi.commdpi.com.
The photoinduced polymerization of this compound methacrylate in the presence of a photoinitiator proceeds via a radical mechanism that is affected by oxygen mdpi.com. Real-time FTIR studies have shown high conversion of both methacrylate double bonds and side chain double bonds within minutes of irradiation mdpi.com. The consumption of side chain double bonds suggests autoxidation, contributing to crosslinking mdpi.com.
This compound-based acrylates and epoxidized this compound-based acrylates have also been used as reactive diluents in photocurable resin formulations mdpi.com. Additionally, multi-armed this compound-based acrylates, with acrylate groups attached to the alkyl side chain, have been synthesized and used to produce UV-curable coatings with enhanced mechanical properties researchgate.net.
A this compound derivative with photo-initiating activity has been synthesized and shown to cure completely within 30 seconds under UV irradiation without an additional photoinitiator sciengine.com. Mixtures of this derivative and this compound could also be cured, with curing time increasing with higher this compound content sciengine.com. The resulting films exhibited good hardness and resistance to solvents, acids, and bases sciengine.com.
Enzymatic Polymerization Processes
Enzymatic polymerization offers a milder and more environmentally friendly approach to polymer synthesis, utilizing enzymes as catalysts researchgate.netacs.org. Laccases and peroxidases are two enzyme classes commonly used for initiating radical polymerization of phenolic compounds like this compound researchgate.netmdpi.com. These enzymes catalyze hydrogen abstraction from the phenol moiety, generating phenoxy radicals that can initiate polymerization mdpi.com.
Soybean peroxidase has been shown to catalyze the oxidative polymerization of this compound in a mixture of 2-propanol and phosphate (B84403) buffer, yielding polythis compound researchgate.netnih.gov. NMR and IR analysis indicated that the polymerization occurred primarily at the phenolic moiety, with the unsaturations in the side chain remaining largely unreacted during this specific polymerization process researchgate.net. The resulting polythis compound could be crosslinked using a catalyst like cobalt naphthenate, forming a tough film researchgate.netnih.gov.
Laccase-catalyzed oxidative polymerization of this compound has also been reported mdpi.comcornell.edu. This process typically utilizes molecular oxygen as the oxidant mdpi.com. Enzymatic methods have also been explored for the epoxidation of this compound's unsaturated alkyl chains using lipases, followed by peroxidase-catalyzed polymerization of the phenolic groups researchgate.net.
Enzymatic polymerization of this compound can lead to the formation of "artificial urushi," a crosslinked film with properties similar to natural urushi cornell.educolab.ws. This biomimetic approach utilizes this compound as the monomer and can be carried out in emulsion, followed by curing through thermal annealing or catalyst-induced crosslinking colab.ws.
Copolymerization Strategies
Copolymerization involves the polymerization of two or more different monomers, allowing for the tailoring of polymer properties. This compound derivatives can be copolymerized with various vinyl monomers to achieve desired characteristics.
Cardanyl acrylate has been copolymerized with vinyl monomers via conventional radical polymerization in bulk or suspension, yielding crosslinked copolymers mdpi.com. This compound-based vinyl monomers have been copolymerized with monomers like styrene (B11656) and methyl methacrylate (MMA) in emulsion polymerization researchgate.netrsc.org.
Copolymerization of this compound-based vinyl monomers with conventional vinyl monomers can lead to copolymers with enhanced hydrophobicity and controlled crosslinking density researchgate.net. The presence of this compound-based monomers can influence the reaction kinetics and the molecular weight of the resulting copolymers researchgate.net. For example, the incorporation of plant oil-based monomers, including this compound derivatives, can decrease the glass transition temperature (Tg) and molar mass of the resulting polymers, with the latter effect attributed to degradative chain transfer to the bio-based monomer researchgate.net.
Studies on the copolymerization of this compound methacrylate (CM) with methyl methacrylate (MMA) in toluene and via aqueous miniemulsion polymerization have been conducted rsc.org. The kinetics of both homopolymerization of CM and copolymerization with MMA were investigated rsc.org.
Copolymerization strategies also involve combining this compound-based monomers with other bio-based monomers. For instance, synergistic effects were observed in miniemulsion polymers synthesized from mixtures of vinyl monomers derived from high oleic soybean oil and this compound acs.org. The this compound-based fragments enhanced the Young's modulus of the films, while the soybean oil units contributed to flexibility acs.org.
The dual functionality of some this compound derivatives, containing both a polymerizable group (e.g., acrylate) and other reactive sites (e.g., unsaturations in the side chain), allows for the creation of self-crosslinkable copolymers rsc.org. For example, methacrylate polymers containing this compound moieties, synthesized by radical polymerization of 2-hydroxy-3-cardanylpropyl methacrylate (HCPM) with methyl methacrylate, showed increased thermal and mechanical stability rsc.org. UV irradiation of these copolymers further increased mechanical stability due to crosslinking between the double bonds in the this compound moieties rsc.org.
Interactive Data Table: Radical Polymerization of this compound Derivatives
| Monomer | Polymerization Method | Initiator | Solvent | Temperature (°C) | Conversion (%) | Notes | Source |
| Cardanyl acrylate (CA) | Conventional Radical | AIBN | Toluene | Not specified | Not specified | Produced linear polymer, crosslinked in air/UV | mdpi.com |
| Cardanyl acrylate (CA) | Conventional Radical | Not specified | Bulk | Not specified | Not specified | In situ crosslinking | mdpi.com |
| Cardanyl acrylate (CA) | Conventional Radical | Not specified | Suspension | Not specified | Not specified | In situ crosslinking | mdpi.com |
| Cardanyl acrylate (CA) | ATRP | CuBr/amine ligand system | Bulk | 95 | 62 | Linear polymer, soluble in THF | mdpi.comtandfonline.com |
| Hydrogenated cardanyl acrylate (PA) | ATRP | CuBr/amine ligand system | Bulk | 95 | Low | Monomer crystallinity affected yield | tandfonline.comtandfonline.com |
| Hydrogenated cardanyl methacrylate (PMA) | ATRP | CuBr/amine ligand system | Bulk | 95 | Good | Not specified | tandfonline.com |
| This compound methacrylate (CM) | Radical | 2,2′-azobis(2,4-dimethylvaleronitrile) | Toluene | 70 | Not specified | Homopolymerization kinetics studied | rsc.org |
| This compound methacrylate (CM) | Radical | 2,2′-azobis(2,4-dimethylvaleronitrile) | Aqueous Miniemulsion | 70 | Not specified | Stable latexes obtained | rsc.org |
Interactive Data Table: Photoinduced Polymerization of this compound Derivatives
| Monomer/Resin | Polymerization Mechanism | Photoinitiator | Light Source | Notes | Source |
| Epoxidized this compound derivatives | Cationic | Onium salts (e.g., triarylsulfonium hexafluorophosphate/hexafluoroantimonate) | UV, Electron beam | Used for biobased composites, potential filler degradation | mdpi.comresearchgate.netmdpi.com |
| Epoxidized this compound (Lite 2513HP) | Cationic | Triarylsulfonium hexafluoroantimonate salt | UV (35 mW/cm²) | Lowered viscosity, increased conversion in cycloaliphatic epoxy resin | mdpi.com |
| Epoxidized this compound (NC-514S) | Cationic | (4-methylphenyl)[4-(2-methylpropyl)phenyl]-hexafluorophosphate(1-) | UV (100 mW cm⁻²) | Used with microfibrillated cellulose for composites | nih.govmdpi.com |
| This compound methacrylate (CM) | Radical | Radical photoinitiator (PI) | UVA | Kinetics affected by oxygen, high conversion observed | mdpi.com |
| Acrylated this compound derivatives | Radical | Not specified | UV | Used as reactive diluents | mdpi.com |
| Multi-armed this compound-based acrylates | Radical | UV radiation | UV | Enhanced mechanical properties in coatings | researchgate.net |
| Photo-active this compound derivative | Radical | None (self-initiating) | UV | Cured rapidly, good film properties | sciengine.com |
| Epoxidized this compound (NC-513, LITE 2513HP, NC-547) | Cationic | Triarylsulfonium hexafluoroantimonate salts (2 wt%) | UV | High epoxy conversion (64–72%), Tg 25-53 °C | mdpi.com |
Interactive Data Table: Enzymatic Polymerization of this compound
| Monomer | Enzyme Catalyst | Conditions | Outcome | Notes | Source |
| This compound | Soybean peroxidase | 2-propanol/phosphate buffer (1:1 v/v) | Polythis compound (62% yield) | Polymerization at phenolic moiety, side chain unsaturations unreacted | researchgate.netnih.gov |
| This compound | Laccase | Oxygen atmosphere | Crosslinked polyphenol ("artificial urushi") | Polymerization initiated by phenoxy radicals | mdpi.comcornell.edu |
| This compound | Peroxidase | Not specified | Oxidative polymerization | Used for "artificial urushi" synthesis | cornell.edu |
| This compound | Soybean peroxidase | Aqueous acetone (B3395972) | Oily, soluble polymer (Mn several thousands) | Oxidative polymerization of thermally treated CNSL | researchgate.net |
| This compound | Lipase (B570770) (epoxidation) followed by Peroxidase (polymerization) | Not specified | Epoxide-containing polythis compound | Two-step enzymatic synthesis | researchgate.net |
Interactive Data Table: Copolymerization Strategies with this compound Derivatives
| This compound Derivative Monomer | Comonomer | Polymerization Method | Notes | Source |
| Cardanyl acrylate | Vinyl monomers | Conventional Radical | Produced crosslinked copolymers | mdpi.com |
| This compound-based vinyl monomers | Styrene | Emulsion | Enhanced hydrophobicity, controlled crosslinking | researchgate.net |
| This compound-based vinyl monomers | Methyl methacrylate | Emulsion | Influenced kinetics and molecular weight | researchgate.net |
| This compound methacrylate (CM) | Methyl methacrylate (MMA) | Radical (solution) | Copolymerization kinetics studied | rsc.org |
| This compound methacrylate (CM) | Methyl methacrylate (MMA) | Aqueous Miniemulsion | Stable latexes obtained | rsc.org |
| Vinyl monomers from this compound | Vinyl monomers from high oleic soybean oil | Miniemulsion | Synergistic effects on film properties (modulus, flexibility) | acs.org |
| 2-hydroxy-3-cardanylpropyl methacrylate (HCPM) | Methyl methacrylate (MMA) | Radical | Increased thermal and mechanical stability, self-crosslinkable | rsc.org |
Graft Copolymerization onto Existing Polymer Backbones
Graft copolymerization involves polymerizing a monomer onto an existing polymer chain (the backbone), resulting in a branched structure where the grafted chains have a different chemical composition than the backbone openmedicinalchemistryjournal.com. This compound and its derivatives have been grafted onto various polymer backbones to impart desirable properties.
Grafting this compound onto polypropylene (B1209903) (PP) has been achieved through reactive extrusion, typically in the presence of a peroxide initiator like dicumyl peroxide (DCP) researchgate.net. This process can improve the inherent limitations of PP, such as its chemical inertness and hydrophobicity researchgate.net. Grafting this compound onto PP can also enhance the anti-aging performance of the resulting material, potentially due to cross-linking and entanglement of the grafted this compound side chains researchgate.net. FTIR and nitrogen analysis can confirm the successful graft polymerization of this compound onto the PP backbone researchgate.net. Studies have investigated the effects of monomer and initiator concentrations on grafting yield and thermal properties researchgate.net.
This compound has also been grafted onto natural rubber (NR) and carboxylated styrene-butadiene rubber (XSBR) google.comscilit.comresearchgate.net. Grafting onto rubber backbones can improve processability and act as a plasticizer google.comresearchgate.net. For instance, phosphorylated this compound prepolymer has been grafted onto carboxylated styrene-butadiene rubber (XSBR) using a melt grafting technique with a peroxide initiator, showing improved processing and silica (B1680970) filler dispersion scilit.com. Grafting this compound onto natural rubber in the latex stage has also been explored as a potentially more commercially viable process researchgate.net. Characterization techniques like FTIR and NMR spectroscopy are used to confirm grafting and optimize reaction conditions scilit.comresearchgate.net. While early ideas suggested that this compound itself might not easily form homopolymers suitable for grafting, the benefits of grafting single molecules and oligomers onto rubber backbones have been recognized google.com.
Network Formation and Crosslinking Chemistry
This compound's structure, particularly the reactive sites on its phenolic ring and the unsaturations in its alkyl side chain, facilitates the formation of crosslinked networks, leading to thermosetting polymers with enhanced mechanical and thermal properties researchgate.netocl-journal.orgfrontiersin.org.
One significant area of network formation involves the use of epoxidized this compound derivatives. These epoxidized compounds can undergo ring-opening reactions with various curing agents, such as amines or anhydrides, to form highly crosslinked epoxy networks ocl-journal.orgacs.orgingentaconnect.com. For example, this compound-derived epoxy resins can be crosslinked with cyclic anhydrides like glutaric anhydride (B1165640) (GAn), succinic anhydride (SAn), and hexahydro-4-methylphthalic anhydride (PAn) via ring-opening reactions acs.org. Nonisothermal DSC analysis can be used to evaluate the optimal curing time and temperature, and the activation energy of the curing process can be estimated acs.org. Gel content experiments can quantify the extent of crosslinking, with high gel percentages indicating a high degree of conversion and network connectivity acs.org.
This compound is also a key component in the synthesis of phenolic resins, which are typically formed by the reaction of phenols with formaldehyde rsc.org. This compound-based phenolic resins can be synthesized under acidic or basic catalysis, similar to traditional phenol-formaldehyde resins rsc.org. These resins form thermoset networks through polycondensation reactions involving the phenolic hydroxyl group and reactive sites on the aromatic ring rsc.orgijtsrd.com.
The unsaturated aliphatic side chain of this compound can participate in crosslinking reactions, including oxidative polymerization and thiol-ene click chemistry frontiersin.orgnih.govrsc.orgtechscience.com. Oxidative crosslinking, mediated by the double bonds in the side chain, can lead to the formation of polymeric films, relevant for coating applications frontiersin.orgnih.gov. UV irradiation can accelerate this process frontiersin.orgnih.gov. Thiol-ene click reactions, involving the addition of thiols to the alkene double bonds, provide a versatile method for crosslinking this compound-based polymers and synthesizing networks with tunable properties researchgate.netrsc.orgtechscience.com. For instance, this compound-based polyols have been prepared via thiol-ene click reactions using thioglycerol, and these polyols can then be cured with crosslinkers like hexabutoxymethyl melamine (B1676169) (HBMM) to form coatings techscience.com. This compound-based cyanate (B1221674) ester resins can also undergo network formation through a synergistic dual-cure mechanism involving cyanate ester cyclotrimerization and thiol-ene chemistry, allowing for curing under ambient conditions rsc.org.
Furthermore, this compound has been utilized in the synthesis of monomers for highly crosslinked polyurethanes and benzoxazine (B1645224) resins ocl-journal.orgingentaconnect.comresearchgate.net. Mannich-based polyols derived from this compound can be used to create highly crosslinked polyurethane networks researchgate.net. This compound-based benzoxazines undergo ring-opening polymerization at elevated temperatures to form crosslinked polybenzoxazine networks frontiersin.orgresearchgate.net. Copolymerization of this compound-based benzoxazines with epoxy resins can lead to dual crosslinked networks with enhanced properties ingentaconnect.com.
The degree of crosslinking in this compound-based polymers significantly influences their mechanical, thermal, and chemical resistance properties acs.orgijtsrd.com. Techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) are commonly used to characterize the thermal and mechanical properties of these crosslinked networks acs.orgijtsrd.comacs.org.
Advanced Materials Applications of Cardanol Based Polymers and Derivatives Excluding Clinical/human Uses
Polymeric Additives and Modifiers
Cardanol (B1251761) and its derivatives have been successfully employed as functional additives to enhance the properties of both bio-based and synthetic polymer systems. Their performance as plasticizers, modifiers, and reactive diluents is a subject of ongoing research and development.
Poly(lactic acid) (PLA) is a leading biodegradable polymer, but its inherent brittleness can limit its applications. bohrium.com this compound and its derivatives have emerged as effective bio-based plasticizers to improve the ductility and processability of PLA. researchgate.net When incorporated into PLA, this compound-based plasticizers can significantly reduce the glass transition temperature (Tg), indicating an increase in polymer chain mobility. acs.org
Research has demonstrated that derivatives such as this compound acetate (B1210297) (CA) and epoxidized this compound acetate (ECA) can effectively plasticize PLA. bohrium.com For instance, the addition of ECA to PLA has been shown to dramatically increase the elongation at break. In one study, a PLA film with 15% ECA (PLA-15ECA) exhibited an elongation at break of 336.6%, a substantial increase from the 13.7% of pure PLA. bohrium.com This enhancement in flexibility is often achieved without compromising the transparency of the PLA films. bohrium.com The interactions between the epoxy groups of ECA and the carboxyl end groups of PLA contribute to improved compatibility and flexibility. bohrium.com
The plasticizing effect is further evidenced by a decrease in the flexural modulus and a significant increase in crystallization kinetics. epa.gov Migration tests have also suggested that this compound-derived plasticizers may exhibit lower weight loss compared to conventional phthalate (B1215562) plasticizers like diethylhexyl phthalate (DEHP), indicating potentially greater stability of properties over time. epa.gov
Table 1: Effect of this compound-Based Plasticizers on the Mechanical Properties of PLA
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| None | 0 | 52.1 | 13.7 | bohrium.com |
| This compound Acetate (CA) | 10 | - | > DEHP plasticized PLA | epa.gov |
| Epoxidized this compound Acetate (ECA) | 15 | 41.9 | 336.6 | bohrium.com |
This compound derivatives have also been investigated as sustainable modifiers for conventional synthetic polymers like polyvinyl chloride (PVC) and natural rubber.
In PVC formulations, modified this compound, such as phosphorylated this compound, can act as a secondary plasticizer, partially replacing traditional phthalate plasticizers like dioctyl phthalate (DOP). nih.gov The incorporation of these this compound-based modifiers has been shown to enhance the thermal stability, tensile strength, and leaching resistance of PVC blends. nih.gov For example, the tensile strength of a PVC blend increased from 17.7 MPa with only DOP to 25.7 MPa when a modified this compound plasticizer was incorporated, with the elongation at break also increasing from 256% to 432%. nih.gov Furthermore, these bio-based plasticizers have demonstrated significantly better migration resistance compared to DOP, suggesting improved compatibility with the PVC matrix. nih.gov
In the rubber industry, this compound has been used to synthesize this compound-formaldehyde (CF) resins, which are compatible with natural rubber. tandfonline.comscispace.com Blending these resins with natural rubber can lead to improved mechanical properties, such as increased tensile strength, and enhanced thermal stability. tandfonline.comscispace.com Studies have also indicated that these modified elastomers exhibit improved oxidative stability. tandfonline.com this compound has been shown to function as a plasticizer, activator, and antioxidant in natural rubber processing, offering shorter cure times and superior aging behavior compared to conventional aromatic oils. researchgate.netresearchgate.net
The high viscosity of many epoxy resin systems can present challenges in processing and application. Reactive diluents are incorporated to reduce viscosity while becoming part of the crosslinked polymer network. This compound and its derivatives, such as this compound glycidyl (B131873) ether (CGE), have proven to be effective bio-based reactive diluents for epoxy resins. acs.orgresearchgate.net
The addition of this compound-based reactive diluents significantly lowers the viscosity of epoxy formulations. researchgate.netcardolite.com Beyond viscosity reduction, these diluents can also enhance the performance of the cured epoxy. For instance, an organosilicon-grafted this compound novolac epoxy resin (SCNER) used as a reactive diluent was found to substantially improve the toughness of the cured epoxy system. acs.org The impact strength of an epoxy resin with 10.0 wt% SCNER was reported to be 32.36 kJ·m⁻², nearly double that of the neat epoxy (15.43 kJ·m⁻²). acs.org This modification also led to an increase in both tensile strength and elongation at break. acs.org
The unique structure of this compound, with its flexible alkyl chain and rigid aromatic ring, contributes to these improvements, imparting both flexibility and toughness to the final thermoset. european-coatings.com
Table 2: Impact of a this compound-Based Reactive Diluent on Epoxy Resin Properties
| Diluent | Concentration (wt%) | Impact Strength (kJ·m⁻²) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| None | 0 | 15.43 | 62.42 | 2.45 | acs.org |
Coatings and Surface Technologies
The inherent hydrophobicity and chemical resistance of this compound make it an excellent platform for developing high-performance coatings and adhesives. cureusjournals.commdpi.com
This compound-based polymers have been extensively developed for protective and functional coating applications. Polyurethane coatings derived from this compound polyols exhibit excellent mechanical, chemical, thermal, and anti-corrosive properties. techscience.cn The long aliphatic chain of this compound contributes to the hydrophobicity and flexibility of the coating, while the phenolic group enhances adhesion and chemical resistance. cureusjournals.com
Researchers have developed this compound-based coatings that are colorless and transparent, overcoming the typical dark coloration of some this compound polymers. researchgate.neteuropean-coatings.com These coatings can exhibit high hydrophobicity, with water contact angles exceeding 100°, and provide effective corrosion resistance on steel substrates. european-coatings.com this compound has also been incorporated into UV-curable coatings, where it can act as a reactive diluent, reducing viscosity while improving adhesion and flexibility. european-coatings.com Furthermore, this compound derivatives have been used to create coatings with antibacterial and antiviral properties. european-coatings.com
The chemical structure of this compound is also beneficial for adhesive applications. Adhesives based on this compound resins are known for their superior water resistance and bonding properties. sbpolymers.in this compound can be used to synthesize epoxy resins and phenalkamine curing agents, which are key components in high-performance adhesive and coating formulations. researchgate.net
Recent studies have also explored the use of this compound derivatives to impart additional functionalities to adhesives. For example, a bio-based flame retardant, cardanyl diphenylphosphate (CDPP), was synthesized from this compound. mdpi.com When incorporated into an epoxy adhesive, CDPP not only improved the flame retardancy of the material but also enhanced its adhesion properties. The single lap shear strength of the epoxy adhesive increased from 6.27 MPa to 7.19 MPa with the addition of 5 wt% CDPP, which was attributed to the higher polarity of the phosphorus components in the flame retardant. mdpi.com
Cationic surfactants are compounds that carry a positive charge on their hydrophilic head group. The synthesis of these surfactants from this compound involves modifying its structure to introduce a cationic center, most commonly a quaternary ammonium (B1175870) group. Other heterocyclic cationic groups like pyridinium (B92312) and imidazolium (B1220033) have also been developed. These bio-based surfactants are explored for various applications, including as emulsifiers, phase transfer catalysts, and antimicrobial agents.
The most prevalent class of this compound-based cationic surfactants is quaternary ammonium salts . A versatile and common synthesis route begins with the reaction of this compound with epichlorohydrin (B41342) under basic conditions to form an epoxy-functionalized this compound intermediate. This intermediate can then readily react with various tertiary amines (e.g., trimethylamine, triethylamine) to open the epoxide ring and form a hydroxyl-containing quaternary ammonium salt. This method allows for the creation of a diverse range of surfactants with tailored properties depending on the tertiary amine used. These hydroxylated cationic surfactants often exhibit excellent water solubility and are effective as additives in detergents.
Another synthetic pathway involves a multi-step process starting with the etherification of this compound's phenolic group. For example, this compound can be reacted with 1,4-dibromobutane, followed by a nucleophilic substitution with a secondary amine like dimethylamine. The resulting tertiary amine can then be quaternized with an alkyl halide to produce the final cationic surfactant. This approach has been used to create both monocationic and "gemini" surfactants. Gemini (B1671429) surfactants, which feature two hydrophobic tails and two hydrophilic heads linked by a spacer, are particularly effective at reducing surface tension and have very low critical micelle concentration (CMC) values (≤ 0.2 mmol L⁻¹).
Beyond simple ammonium salts, pyridinium and imidazolium-based cationic surfactants have been synthesized from this compound. The synthesis of pyridinium surfactants can be achieved by first reacting this compound with an alkyl halide, followed by quaternization with pyridine. Similarly, imidazolium surfactants are prepared through quaternization reactions involving N-methylimidazole. These heterocyclic surfactants are of interest for specialized applications due to their unique chemical structures and properties. For instance, this compound-based imidazolium and pyridinium gemini surfactants have been investigated for their ability to interact with DNA.
The table below provides an overview of different types of this compound-based cationic surfactants and their synthesis.
| Type of Cationic Surfactant | General Synthesis Route | Intermediate Compound | Key Properties / Applications |
| Hydroxylated Quaternary Ammonium Salt | 1. Reaction of this compound with epichlorohydrin. 2. Reaction of the epoxy intermediate with a tertiary amine. | This compound glycidyl ether | Good water solubility, effective detergent additives. |
| Quaternary Ammonium Salt (via etherification) | 1. Etherification of this compound with a dihaloalkane (e.g., 1,4-dibromobutane). 2. Amination with a secondary amine. 3. Quaternization. | Tertiary amine of this compound | Used as emulsifiers in polymerization (e.g., emulsion polymerization of MMA). |
| Pyridinium Salt | 1. Nucleophilic substitution on this compound with an alkyl halide. 2. Reaction with pyridine. | Alkyl halide derivative of this compound | Investigated for specialized surfactant applications. |
| Gemini Imidazolium/Pyridinium Salt | 1. Bromination of allylated this compound with a dithiol spacer. 2. Quaternization with N-methylimidazole or pyridine. | Bifunctional this compound derivative | Very low CMC, high surface activity, potential for biomedical applications. |
The development of cationic surfactants from the renewable feedstock this compound provides sustainable alternatives to petroleum-based surfactants, with a wide scope for structural tuning to meet the demands of diverse industrial applications.
Analytical and Characterization Methodologies in Cardanol Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural characterization of Cardanol (B1251761), providing detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound and its various unsaturated forms. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.
In ¹H NMR analysis of this compound, the aromatic protons of the benzene (B151609) ring typically appear in the chemical shift range of δ 6.6–7.2 ppm. nih.govneliti.com The protons of the olefinic double bonds in the unsaturated C15 alkyl side chain are observed between δ 4.9 and 5.9 ppm. nih.govmdpi.com The numerous methylene (B1212753) (-CH₂) and the terminal methyl (-CH₃) protons of the long aliphatic side chain produce signals in the upfield region, generally between δ 0.8 and 2.8 ppm. nih.gov Specifically, the strong peak around δ 1.3 ppm is characteristic of the long chain of methylene groups. neliti.com
¹³C NMR spectroscopy provides complementary information. The carbon attached to the hydroxyl group (C-OH) on the aromatic ring resonates at approximately δ 155-156 ppm. mdpi.comresearchgate.net The aromatic carbons show signals between δ 113 and 145 ppm, while the olefinic carbons of the side chain are found in the δ 112 to 138 ppm region. mdpi.com The aliphatic carbons of the side chain appear in the upfield region, typically from δ 14 to 36 ppm. mdpi.comresearchgate.net Detailed NMR analysis allows for the differentiation and quantification of the primary components of technical this compound: the monoene, diene, and triene species. mdpi.com
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 6.6 - 7.2 |
| Olefinic Protons (-CH=CH-) | 4.9 - 5.9 | |
| Aliphatic Protons (-CH₂-, -CH₃) | 0.8 - 2.8 | |
| Phenolic Proton (-OH) | Variable, often broad | |
| ¹³C NMR | Aromatic Carbon (C-OH) | ~155 - 156 |
| Aromatic Carbons (C-Ar) | ~113 - 145 | |
| Olefinic Carbons (-C=C-) | ~112 - 138 | |
| Aliphatic Carbons (-CH₂-, -CH₃) | ~14 - 36 |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum displays distinct absorption bands that correspond to the vibrational frequencies of specific chemical bonds.
A prominent and broad absorption band is typically observed in the region of 3350–3380 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring and the unsaturated parts of the alkyl chain are found around 3008-3012 cm⁻¹. nih.govmdpi.com The asymmetric and symmetric stretching vibrations of the saturated methylene (-CH₂) groups in the side chain give rise to strong absorptions at approximately 2926 cm⁻¹ and 2852 cm⁻¹, respectively. nih.govmdpi.com Skeletal vibrations of the aromatic ring (C=C stretching) appear around 1590 cm⁻¹. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 - 3380 | O-H Stretch (broad) | Phenolic Hydroxyl |
| ~3010 | C-H Stretch | Aromatic & Unsaturated Alkyl |
| ~2926 | C-H Asymmetric Stretch | Aliphatic (-CH₂-) |
| ~2852 | C-H Symmetric Stretch | Aliphatic (-CH₂-) |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1455 | C-H Bending | Alkane |
| ~693 | C-H Out-of-plane Deformation | cis-Alkene |
Mass spectrometry is a powerful technique for determining the molecular weights of the different this compound components and for obtaining information about their structure through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for this purpose.
Chromatographic Methods for Purity and Composition Analysis
Chromatographic techniques are essential for separating the components of the complex this compound mixture, allowing for purity assessment and the isolation of individual congeners for further study or application.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analytical separation and quantification of the monoene, diene, and triene components of this compound. Reversed-phase chromatography is typically used for this purpose.
A common method involves a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and acetic acid, often in a ratio of 80:20:1 (v/v/v). mdpi.comembrapa.br The acetic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and resolution. embrapa.br Detection is typically performed using a UV detector set at a wavelength of 280 nm, where the phenolic chromophore absorbs strongly. mdpi.com Under these conditions, the components elute in order of decreasing polarity, with the more unsaturated (and more polar) triene eluting first, followed by the diene, and then the monoene. mdpi.com A representative analysis reported elution times of approximately 15.1 minutes for the triene, 22.3 minutes for the diene, and 38.8 minutes for the monoene. mdpi.com
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used not for the analysis of this compound itself, but for the characterization of polymers and oligomers derived from it. When this compound is used as a monomer to create resins or other polymeric materials, SEC is the standard method for determining their molecular weight characteristics.
This technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller ones. By calibrating the column with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a this compound-based polymer sample. acs.org This information is critical for understanding the structure-property relationships of these bio-based materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the detailed characterization of this compound. This method separates the volatile and semi-volatile components of a mixture in the gas phase, followed by their detection and identification based on their mass-to-charge ratio. In this compound research, GC-MS is extensively used to identify and quantify the constituent phenolic lipids within Cashew Nut Shell Liquid (CNSL), the natural source of this compound. nih.gov
The primary application of GC-MS is to determine the composition of the C15-alkenyl side chain, which varies in its degree of unsaturation. This compound naturally exists as a mixture of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated components. mdpi.comresearchgate.net GC-MS analysis allows for the clear identification of these components. For instance, mass spectra reveal distinct molecular ion fragments at m/z values of 302, 300, and 298, which correspond to the monoene, diene, and triene forms of this compound, respectively. mdpi.com The two-unit difference in each molecular ion peak directly confirms the variation in the number of double bonds in the alkyl side chain. mdpi.com
Research findings have utilized GC-MS to establish the relative abundance of these unsaturated components in commercial this compound samples. A common distribution identified through this analysis is approximately 42% monoene, 22% diene, and 36% triene. mdpi.comnih.gov This quantitative data is crucial for understanding the chemical properties of a given this compound batch and for ensuring reproducibility in subsequent polymerizations or chemical modifications. mdpi.com The technique is also capable of identifying other related phenolic compounds that may be present, such as Cardol and Methylcardol. nih.govresearchgate.net
| Component | Degree of Unsaturation | Typical Abundance (%) | Molecular Ion (m/z) | Reference |
|---|---|---|---|---|
| This compound-monoene | 1 | ~42% | 302 | mdpi.comnih.gov |
| This compound-diene | 2 | ~22% | 300 | mdpi.comnih.gov |
| This compound-triene | 3 | ~36% | 298 | mdpi.comnih.gov |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. asu.eduredalyc.org For this compound and its derivatives, particularly polymers, these methods are indispensable for evaluating thermal stability, decomposition behavior, and transitional properties like glass transition and melting. tainstruments.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability and decomposition profile of this compound-based materials. redalyc.orgresearchgate.net TGA thermograms show that this compound-derived polymers are generally stable up to temperatures around 300°C. ocl-journal.org
The analysis reveals that the thermal degradation of this compound-based polymers often occurs in distinct stages. For some derivatives, an initial small weight loss between 200-300°C is observed, corresponding to the loss of volatile materials, followed by a major decomposition peak at higher temperatures (around 450°C). researchgate.net The char yield, which is the percentage of material remaining at the end of the analysis, is an important parameter for assessing flame retardancy. For example, the incorporation of sulfonated this compound into polyurethanes has been shown to significantly increase thermal stability, with a char yield of 15.7% compared to 2.8% for a conventional analogue. cureusjournals.com
| Material | Decomposition Onset Temperature (°C) | Char Yield (%) | Reference |
|---|---|---|---|
| This compound-based Vinyl Ester Networks | > 300 | N/A | ocl-journal.org |
| This compound-based Monoglyceride | Stable up to 250 | N/A | researchgate.net |
| Waterborne Polyurethane with Sulfonated this compound (WPU-ESC) | Higher than WPU-DMPA | 15.7 | cureusjournals.com |
| Waterborne Polyurethane with DMPA (WPU-DMPA) | Lower than WPU-ESC | 2.8 | cureusjournals.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. redalyc.org It is widely used to study the thermal transitions of this compound-based polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and curing behavior. tainstruments.comresearchgate.net
For amorphous this compound-based polymers like polyesters, DSC analysis typically reveals glass transition temperatures in the range of -40 to -60 °C. acs.org The long, flexible C15 alkyl chain of the this compound moiety introduces higher chain mobility, which generally leads to lower Tg values in the resulting polymers. ocl-journal.org This property is crucial for applications where flexibility is desired, such as in coatings and elastomers. The Tg can be influenced by the molecular weight of the polymer and the specific co-monomers or catalysts used in its synthesis. acs.org DSC is also employed to monitor the curing (cross-linking) of this compound-based thermosetting resins, where the disappearance of an exothermic peak indicates the completion of the curing reaction. ocl-journal.orgresearchgate.net
| Polymer System | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| This compound-based Polyesters | -40 to -60 °C | acs.org |
| This compound-based Vinyl Ester Resins | Lower than DGEBA-based resins | ocl-journal.org |
| This compound-grafted Styrene-Butadiene Rubber (C-g-SBR) | Lower than unmodified SBR | researchgate.net |
Microscopic and Nanoscopic Characterization
The characterization of this compound-based materials at the microscopic and nanoscopic levels is essential for understanding their morphology, structure, and the dispersion of particles in various formulations. Techniques like electron microscopy and light scattering provide direct visual evidence and quantitative data on the size and shape of these materials.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nih.govmdpi.com It offers exceptionally high resolution, making it possible to visualize the morphology of nanomaterials at the atomic level. nih.govbeilstein-journals.org In this compound research, TEM is used to characterize the structure of derived materials such as nanoparticles, composites, and polymer blends. researchgate.netmostwiedzy.pl
Studies have used TEM to confirm the spherical and nanometric morphology of this compound-loaded nanoparticles produced via polyelectrolyte complexation. mdpi.com The images obtained provide direct evidence of the particle shape and can give an indication of the size distribution. For this compound-based copolymers, TEM analysis has been used to observe phase-separated morphologies, providing insight into the material's internal structure and its potential mechanical properties. mostwiedzy.pl The high resolution of aberration-corrected TEM (AC-TEM) is particularly crucial for studying carbon-based nanomaterials, as it allows for detailed structural investigation at low operating voltages, minimizing potential beam damage to the sample. beilstein-journals.org
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.govnih.gov The technique works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. researchgate.netsolids-solutions.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, which can be mathematically related to particle size via the Stokes-Einstein equation. nih.gov
DLS is frequently applied in the study of this compound-based nanoparticles and micelles to determine their hydrodynamic diameter and size distribution (polydispersity). mdpi.comresearchgate.net For instance, chitosan-based nanoparticles loaded with this compound were found to have a bimodal size distribution, with a significant fraction of particles ranging from 34 to 300 nm. mdpi.com DLS measurements can also provide the Polydispersity Index (PDI), a measure of the broadness of the size distribution. mdpi.com A low PDI value indicates a monodisperse or narrowly distributed sample, while a high PDI suggests a broad or multimodal distribution. mdpi.com This information is critical for quality control and for understanding the stability and efficacy of nano-formulations. iau.ir
| Nanoparticle System | Hydrodynamic Diameter (nm) | Distribution Type | Reference |
|---|---|---|---|
| This compound-loaded CHI/TPP/ALG Nanoparticles | Bimodal peaks observed | Bimodal | mdpi.com |
| This compound-loaded CHI/TPP/AG Nanoparticles | 70% of distribution from 34 to 300 nm | Bimodal | mdpi.com |
| Waterborne Polyurethane with Sulfonated this compound (WPU-ESC) | 317.8 | N/A | cureusjournals.com |
Physicochemical Parameter Determination
The characterization of this compound and its derivatives involves a suite of analytical techniques to determine their physicochemical parameters. These methods are crucial for understanding the behavior of this compound in various formulations and for predicting its performance in diverse applications, from surfactants to polymer resins. The focus of these methodologies is to elucidate properties that govern the material's interaction with other substances and its response to external forces.
Surface Tension Measurements
Surface tension is a critical parameter for applications involving this compound-based surfactants, which are developed for use as detergents, emulsifiers, foaming agents, and dispersants. researchgate.net The measurement of surface tension helps to quantify the efficiency of these surfactants in reducing the tension at the interface between a liquid and another phase, typically air. researchgate.net The determination of the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to form micelles, is a key objective of these measurements. researchgate.netresearchgate.net
Several tensiometric methods are employed in this compound research to measure surface and interfacial tension. researchgate.net Common techniques include:
Pendant Drop Shape Analysis: This optical method involves analyzing the shape of a droplet of a liquid hanging from a capillary tip. nih.govbiolinscientific.com The drop's shape is governed by the balance between surface tension and gravity. nih.gov By capturing an image of the drop, software can calculate the surface tension based on the drop's profile. nih.govresearchgate.net This technique is valuable for monitoring biosurfactant production and determining the CMC of compounds like viscosin. researchgate.net
Du Noüy Ring Method: This classical force-based method uses a platinum ring that is pulled through the surface of a liquid. biolinscientific.com A tensiometer measures the maximum force required to pull the ring from the surface, which is then used to calculate the surface tension. biolinscientific.com
Wilhelmy Plate Method: Similar to the ring method, this technique uses a thin plate, typically made of platinum, as the probe. The plate is brought into contact with the liquid surface, and the force exerted on it due to wetting is measured by a sensitive balance. biolinscientific.com This force is directly related to the surface tension.
Spinning Droplet Method: This technique is particularly suited for measuring very low interfacial tensions. It involves placing a drop of a less dense liquid (like oil) inside a horizontal tube filled with a denser liquid (like an aqueous surfactant solution) and rotating the tube. The centrifugal force elongates the drop, and the interfacial tension can be calculated from the drop's shape at a given rotational speed. This method has been used to measure the interfacial tension of aqueous solutions of this compound sulfonate. researchgate.net
Research on this compound-derived surfactants, such as Sodium this compound sulfonate, frequently involves these methods to compare their surface activity against conventional surfactants like dodecylbenzene (B1670861) sulfonate. researchgate.netresearchgate.net
Rheological Characterization of Formulations
Rheology is the study of the flow of matter, and its characterization is essential for understanding the processing and end-use performance of this compound-based formulations. These formulations include coatings, resins, binders, and plasticizers. ufc.brresearchgate.netcureusjournals.com Rheological studies provide insights into properties like viscosity, flow behavior under shear, and viscoelasticity.
In the context of this compound research, rheological characterization is often performed using viscometers and rheometers.
Rotational Viscometry: This is a common technique used to measure the dynamic viscosity of this compound-containing formulations. For instance, the effect of adding a this compound-formaldehyde resin to asphalt (B605645) binder has been studied using a rotational viscometer to measure viscosity at different temperatures. ufc.br Such measurements are crucial for determining appropriate mixing and compaction temperatures for the final product. ufc.br The viscosity of this compound-based polyols and their dispersions is also a key parameter in the development of coatings, as it affects application properties. cureusjournals.comresearchgate.net
Dynamic Mechanical Analysis: While not explicitly detailed in the provided context, the study of rheological properties often extends to understanding the elastic and viscous response of materials. Research on this compound-based resins in asphalt mixtures has noted improvements in elastic response and an increase in stiffness, which are rheological properties critical for the durability of pavements. ufc.br Similarly, the rheological properties of plastisols made with this compound-derived esters for PVC applications have been investigated to understand their efficiency as plasticizers. researchgate.net
These characterization methods are vital for tailoring the flow properties of this compound formulations for specific industrial applications, ensuring they meet the required processing standards and performance criteria. ufc.brnih.gov
Computational and Theoretical Investigations of Cardanol Systems
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties based on electron density. For Cardanol (B1251761), DFT studies can provide insights into its electronic distribution, reactivity, and spectroscopic characteristics.
Electronic Structure and Reactivity Predictions
DFT calculations are employed to analyze the electronic structure of this compound, including the distribution of molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier molecular orbitals are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability mdpi.comcapes.gov.br. Studies on similar phenolic compounds and organic molecules using DFT have demonstrated its capability to predict reactivity descriptors like electronegativity, hardness, softness, and electrophilicity index capes.gov.bracs.orgresearchgate.net. These descriptors can help understand how this compound might interact with other molecules or participate in chemical reactions. For instance, analysis of global descriptors can reveal which molecules are more reactive based on their energy gap capes.gov.br.
Reaction Mechanism Elucidation
DFT can be a powerful tool for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and determine the most energetically favorable routes. While direct studies on this compound reaction mechanisms using DFT were not extensively detailed in the search results, DFT has been widely used for understanding reaction mechanisms in various organic transformations and catalytic processes cardiff.ac.ukwalisongo.ac.id. The presence of the phenolic hydroxyl group and the unsaturated bonds in the aliphatic chain of this compound offers multiple potential reaction sites, making DFT calculations valuable for predicting preferred reaction pathways, such as epoxidation or functionalization reactions researchgate.netnih.gov. For example, DFT studies have been used to understand the mechanism of oxidation reactions nih.gov.
Spectroscopic Property Simulations
Computational methods, including DFT and time-dependent DFT (TD-DFT), are used to simulate spectroscopic properties such as Infrared (IR) and UV-Vis absorption spectra. Comparing simulated spectra with experimental data helps in the identification and characterization of molecules and their interactions nih.govnih.govacs.org. DFT calculations can predict vibrational frequencies corresponding to IR active modes and electronic transition energies and intensities for UV-Vis spectroscopy nih.govnih.gov. For this compound, simulating its spectroscopic signature and that of its derivatives can aid in confirming synthesized structures and understanding how structural modifications or interactions with other substances affect their spectral properties researchgate.net. DFT-computed IR spectra have shown consistency with experimental data in other studies nih.gov. TD-DFT simulations can also be used to model UV-Vis absorption spectra, showing good agreement with experimental observations nih.gov.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are computational techniques that model the time evolution of a system of atoms and molecules. By simulating the movement and interactions of particles over time, MD can provide insights into the dynamic behavior of this compound systems, including intermolecular interactions, aggregation, and polymer dynamics.
Intermolecular Interactions and Aggregation Behavior
MD simulations are well-suited for studying the intermolecular interactions between this compound molecules or between this compound and other components in a system, such as solvents or additives mdpi.comrsc.org. These simulations can reveal the nature and strength of forces like van der Waals forces, hydrogen bonding, and pi-pi interactions, which govern the macroscopic behavior of this compound-based materials rsc.orgonepetro.org. MD studies have been used to investigate the aggregation behavior of molecules with similar structural features to this compound, such as asphaltenes, highlighting the role of aromatic core stacking and interactions around heteroatoms in aggregation onepetro.orgulisboa.ptacs.org. The long aliphatic chain and the polar phenolic head group of this compound contribute to its amphiphilic nature, influencing its self-assembly and aggregation behavior in different environments sci-hub.se. MD simulations can help understand how factors like concentration and solvent composition affect the formation and structure of this compound aggregates ulisboa.ptacs.org. For instance, simulations have shown that the interaction between monomers increases with the concentration of this compound in a solvent mixture ulisboa.pt.
Quantitative Structure-Activity Relationships (QSAR) for Designed this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of a set of compounds and their biological or chemical activities. farmaciajournal.comnih.gov The fundamental principle behind QSAR is that the activity of a molecule is a function of its structure. farmaciajournal.com By quantifying molecular descriptors (physicochemical properties, topological indices, electronic properties, etc.) and relating them to observed activities using statistical methods, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features crucial for activity. physchemres.orgnih.gov This can significantly reduce the need for extensive experimental synthesis and testing in the design of new molecules. farmaciajournal.com
While QSAR has been widely applied to various classes of compounds for predicting diverse activities such as anticancer, antibacterial, and antifungal properties, specific detailed QSAR studies focusing on a broad series of designed this compound derivatives correlating structural variations to a particular activity were not extensively detailed in the reviewed literature. physchemres.orgfarmaciajournal.comcmu.ac.th However, the potential for applying QSAR to this compound derivatives is evident given this compound's unique structure, featuring a phenolic ring and a long aliphatic side chain, which allows for significant structural modifications. researchgate.netmdpi.com
One study involving in silico evaluations of this compound and a few derivatives, specifically nitrothis compound (NC1) and its Zn(II) complex (NC1-Zn), explored their antimicrobial activities. researchgate.net This research characterized the compounds and performed molecular docking studies to understand their interactions with biological targets, suggesting promising antimicrobial tendencies for this compound, NC1, and NC1-Zn. researchgate.net While this study utilized computational methods (molecular docking) to investigate the potential activity of this compound derivatives, it represents an initial step in computational evaluation rather than a comprehensive QSAR analysis across a series of structurally diverse this compound derivatives aimed at building a predictive model. researchgate.net
The application of QSAR to designed this compound derivatives could involve synthesizing a series of compounds with systematic modifications to the phenolic ring or the aliphatic side chain. Molecular descriptors for these derivatives would then be calculated, and statistical models developed to correlate these descriptors with measured activities (e.g., antimicrobial, antioxidant, surface-active properties). Such QSAR models could guide the rational design of novel this compound-based compounds with enhanced or targeted properties by identifying the key structural features that influence the desired activity. The success of QSAR in predicting activities for other natural product derivatives suggests its potential utility in the field of this compound chemistry. physchemres.orgcmu.ac.th
Computational Modeling for Solvent Selection and Extraction Processes (e.g., COSMO-RS)
Computational modeling, particularly methods like COSMO-RS (Conductor-like Screening Model for Real Solvents), is a valuable tool for understanding and optimizing solvent-based processes, including the extraction and separation of this compound from complex mixtures like cashew nut shell liquid (CNSL). COSMO-RS is a predictive thermodynamic model that allows for the calculation of various thermophysical properties, including solubility and activity coefficients, without requiring experimental binary interaction parameters. tuhh.de This makes it particularly useful for screening potential solvents and solvent mixtures for specific applications. tandfonline.comtuhh.de
In the context of this compound extraction, computational modeling can help predict the affinity of different solvents for this compound compared to other components in CNSL, such as cardol and 2-methylcardol. mdpi.comgoogle.com This is crucial for designing efficient separation processes, such as liquid-liquid extraction. google.com
Research has utilized COSMO-RS to analyze molecular interactions in deep eutectic solvent (DES) systems employed for this compound extraction. researchgate.net By determining the sigma potential and sigma profile of the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) components of the DES, COSMO-RS can provide insights into the interactions between the DES and this compound molecules during the extraction process. researchgate.net These computational analyses help in understanding the solvation behavior and predicting the effectiveness of different DES formulations for this compound isolation. researchgate.net
Studies on the extraction of this compound from CNSL using diethanolamine-based deep eutectic solvents, with ethyl acetate (B1210297) (EA) and isobutyl methyl ketone (IBMK) as co-solvents, have been supported by computational analysis using COSMO-RS. researchgate.net The findings from such studies can demonstrate the viability of using specific DESs for the extraction of phenolic compounds like this compound. researchgate.net Experimental results have shown high yields of this compound using DES-based extraction methods. For instance, using a specific diethanolamine-based DES at different molar ratios with co-solvents resulted in this compound yields of 96.57%, 95.38%, and 92.87%. researchgate.net
Molecular dynamics simulations are another computational technique applied to study the behavior of this compound in solvent systems. These simulations can provide insights into the aggregation tendencies of molecules and their interactions with solvents at a molecular level. ulisboa.ptuevora.ptresearchgate.net For example, molecular dynamics has been used to study the influence of this compound on the dispersion of asphaltenes in solvent mixtures, analyzing interactions and aggregation phenomena. ulisboa.ptuevora.pt While this specific application relates to oilfield processes, the underlying principles of simulating this compound-solvent interactions are relevant to understanding its solubility and behavior in various extraction media.
Sustainability and Environmental Aspects of Cardanol Chemistry
Life Cycle Assessment Considerations for Cardanol (B1251761) Production and Use
Studies have shown that this compound production from CNSL can have a lower Global Warming Potential (GWP) compared to the production of petrochemicals like nonylphenol, a common alternative in some applications renewable-carbon.eucardolite.comdigitellinc.com. This is partly attributed to the CO2 uptake by the cashew tree during its growth renewable-carbon.eucardolite.com. However, the environmental impact can vary depending on the specific production process used digitellinc.com. Optimized processes for this compound production have demonstrated lower environmental impacts across various categories, primarily due to reduced energy consumption digitellinc.com.
For instance, a cradle-to-gate LCA comparing a specialty this compound grade (NX-2026) with nonylphenol showed that this compound had a lower GWP renewable-carbon.eucardolite.com. The production of 1 kg of NX-2026 was reported to release 1.92 kg of CO2 equivalents, while a larger amount of CO2 is captured by the cashew tree during photosynthesis, resulting in a net absorption of 1.11 kg of CO2 equivalents renewable-carbon.eu. In contrast, the production of 1 kg of nonylphenol was reported to release 1.63 kg of CO2 equivalents renewable-carbon.eu.
Table 1: Comparative Global Warming Potential (GWP)
| Material | GWP (kg CO2 equivalents per kg) | Source Type |
| This compound (NX-2026 Production) | 1.92 | Bio-based |
| This compound (Net, considering CO2 uptake) | -1.11 | Bio-based |
| Nonylphenol Production | 1.63 | Petro-based |
Note: Data for this compound (Net) reflects CO2 captured during tree growth offsetting production emissions.
Development of Eco-Friendly Synthetic Routes
Efforts in this compound chemistry are increasingly focused on developing environmentally friendly synthetic routes to minimize waste, reduce energy consumption, and avoid the use of hazardous substances rsc.org.
Catalytic Processes for Reduced Waste
Catalytic processes play a significant role in developing more sustainable synthesis methods for this compound derivatives. Catalysts can facilitate reactions under milder conditions, improve reaction selectivity, and reduce the formation of unwanted byproducts, thereby minimizing waste nih.gov. For example, catalytic hydrogenation is used to produce saturated this compound derivatives with high yields and reduced energy consumption due to shorter reaction times google.comajol.info. The use of reusable catalysts, such as palladium on carbon (Pd/C), further enhances the sustainability of these processes by reducing the need for fresh catalyst in each batch google.com.
Research also explores the use of novel catalysts derived from renewable resources, such as sulfonic acid-functionalized solid polymer catalysts derived from crude CNSL, which can potentially replace traditional inorganic or organic acid catalysts in various organic transformations acs.org. This approach not only promotes sustainability but can also reduce CO2 emissions by avoiding the decarboxylation of anacardic acid, a process that occurs during the production of this compound and releases CO2 acs.org.
Solvent-Free and Green Solvent (e.g., Deep Eutectic Solvents) Approaches
Minimizing or eliminating the use of traditional organic solvents is a key aspect of green chemistry nih.gov. Solvent-free synthesis approaches for this compound-based polymers and derivatives have been successfully developed, offering advantages such as reduced waste, lower energy consumption, and simplified purification processes researchgate.netresearchgate.netrsc.org. For instance, cross-linked polymers from this compound have been synthesized using a solvent-free grinding polymerization method with high yields researchgate.net.
Green solvents, such as deep eutectic solvents (DESs), are also being explored as environmentally friendly alternatives to conventional organic solvents in this compound chemistry researchgate.netmdpi.comresearchgate.netencyclopedia.pubnih.gov. DESs are mixtures of components, often natural in origin, that form a liquid phase with a lower melting point than the individual components mdpi.comresearchgate.netnih.gov. They offer advantages such as low toxicity, biodegradability, and the ability to dissolve a wide range of solutes researchgate.netnih.gov. Choline chloride-based DESs, for example, have been used as green solvents for the synthesis of this compound-based benzoxazines with good yields researchgate.netmdpi.com. These solvents can also facilitate simpler workup procedures, as adding water can precipitate the organic product, avoiding the need for extractive solvents mdpi.com.
Biodegradability and Environmental Fate of this compound-Based Materials
While this compound itself is biodegradable, highly cross-linked polymers derived from this compound, such as some polybenzoxazines, may exhibit compromised biodegradability due to their stable aromatic content and dense network structure mdpi.com. Changes in the functional groups and co-polymerization with non-biodegradable materials can also influence the degradation rate mdpi.com.
Research is ongoing to develop biodegradable plasticizers and other materials from this compound rsc.orgfigshare.com. For example, a biodegradable this compound-based epoxy plasticizer has been fabricated and shown to undergo biodegradation in active soil and in the digestive system of Tenebrio molitor (mealworms), producing small-molecular components figshare.com. This highlights the potential for developing this compound-based materials with tailored biodegradability profiles for various applications mdpi.com.
Circular Economy Principles in this compound Utilization
The utilization of this compound aligns well with the principles of a circular economy, which aims to keep resources in use for as long as possible, extract maximum value from them whilst in use, and recover and regenerate products and materials at the end of each service life. This compound is derived from CNSL, a readily available agricultural byproduct, effectively valorizing a waste stream from the cashew industry castor-international.nltopaggroindustries.comrenewable-carbon.eu.
The production of this compound from CNSL and its subsequent use in various applications contribute to a circular value chain by providing a renewable alternative to petrochemicals castor-international.nl. Furthermore, research into the development of biodegradable this compound-based materials supports the end-of-life aspect of the circular economy, allowing for the breakdown of these materials in the environment figshare.com. The potential to reuse catalysts in synthetic processes also contributes to resource efficiency google.com. The residue from CNSL distillation, after this compound extraction, can also be utilized to produce other valuable materials, such as friction particles and binders, further minimizing waste and closing loops in the material cycle cardolite.com.
Table 2: Examples of Circular Economy Aspects in this compound Utilization
| Aspect | Description |
| Waste Valorization | Utilization of cashew nutshell liquid (CNSL), an agricultural byproduct. castor-international.nltopaggroindustries.comrenewable-carbon.eu |
| Renewable Resource | This compound is derived from a renewable, plant-based source. castor-international.nltopaggroindustries.comrenewable-carbon.eu |
| Reduced Fossil Fuel Dependency | Replaces petroleum-based chemicals in various applications. castor-international.nltopaggroindustries.com |
| Biodegradability Potential | Development of materials designed to break down in the environment. figshare.com |
| Resource Efficiency | Use of reusable catalysts and utilization of distillation residue. cardolite.comgoogle.com |
By utilizing a renewable waste product, employing greener synthesis methods, and developing materials with favorable environmental fates, this compound chemistry plays a significant role in advancing sustainable practices and contributing to a more circular economy.
Future Research Directions and Emerging Trends
Novel Catalytic Systems for Cardanol (B1251761) Transformations
Developing novel and efficient catalytic systems is crucial for unlocking the full potential of this compound as a chemical feedstock. Research is focused on catalysts that can selectively functionalize the different reactive sites of this compound – the phenolic hydroxyl group, the aromatic ring, and the unsaturated alkyl chain – under mild conditions. researchgate.netresearchgate.net For instance, studies are exploring catalytic methods for the epoxidation of the unsaturated side chain or the selective hydrogenation of the double bonds to yield saturated this compound derivatives with altered properties. rsc.orgresearchgate.netsemanticscholar.org Metathesis reactions are also being investigated as a tool for functionalizing this compound's unsaturated side chain to create intermediates with higher added value. researchgate.netaphrc.orgrsc.orgnih.gov The development of green and sustainable catalytic processes that minimize waste generation and energy consumption is a key driver in this area. rsc.org
Integration of this compound into Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of this compound and its derivatives into advanced manufacturing technologies, such as 3D printing, represents a significant emerging trend. This compound-based materials are being explored for their potential in developing sustainable inks, resins, and filaments for various 3D printing techniques. researchgate.netgoogle.com The inherent properties of this compound, such as its flexibility and adhesion, can be advantageous in these applications. chemtradeasia.sgmarketresearchintellect.com Research is focused on formulating this compound-based photocurable resins for stereolithography and developing this compound-grafted polymers for fused deposition modeling, aiming to improve mechanical properties and reduce environmental impact. researchgate.netpolymer-korea.or.krrsc.org
Development of High-Performance, Fully Bio-Based this compound Materials
A major research thrust is the development of high-performance materials that are entirely derived from this compound or other bio-based resources. This involves synthesizing new this compound-based monomers and polymers with enhanced thermal, mechanical, and chemical properties. ocl-journal.orgtechscience.cnmdpi.comnii.ac.jp For example, this compound is being used as a building block for bio-based epoxy resins, polyurethanes, and phenolic resins, offering properties comparable to or exceeding those of their petroleum-based counterparts. globalgrowthinsights.comchemtradeasia.sgresearchgate.netmarketresearchintellect.comocl-journal.orgtechscience.cnmdpi.com Research is also investigating the use of natural fillers, such as microfibrillated cellulose (B213188), in combination with this compound-based polymers to create fully bio-based composites with improved mechanical properties and thermal stability. mdpi.com
| Resin Blend Bio-Content (%) | Young's Modulus (GPa) | Ultimate Tensile Strength (MPa) | Glass Transition Temperature (°C) |
| 27 | ~2.8 | ~55 | ~70 |
| 31 | ~2.5 | ~50 | ~65 |
| 41 | ~2.0 | ~40 | ~60 |
| 51 | ~1.5 | ~30 | ~55 |
Note: Data is illustrative and based on trends observed in research on this compound-based epoxy systems with increasing bio-content. mdpi.com
Exploration of Multifunctional this compound Architectures for Smart Materials
The unique structure of this compound makes it a promising building block for designing multifunctional materials, including smart materials that can respond to external stimuli. Research is exploring the incorporation of this compound into polymers and composites to impart properties such as self-healing, anti-fouling, and tunable thermal or electrical conductivity. chemtradeasia.sgbiam.ac.cnrsc.orgresearchgate.net this compound-derived amphiphiles are being investigated for their ability to self-assemble into functional soft materials and serve as templates for creating conducting polymer nanoarchitectures. rsc.orgresearchgate.net The development of this compound-based materials with inherent antioxidant and antibacterial characteristics also falls under this domain. researchgate.net
Bridging Fundamental Research with Industrial Scalability
A critical aspect of future research is bridging the gap between fundamental laboratory-scale discoveries and industrial-scale production. This involves developing cost-effective and efficient processes for this compound extraction and purification, optimizing synthesis routes for this compound derivatives, and scaling up the production of this compound-based polymers and materials. globalgrowthinsights.com24chemicalresearch.comrsc.orgresearchgate.netgmmpfaudler.commarketresearchintellect.com Addressing challenges related to raw material fluctuation, purity inconsistencies, and technical scalability issues is essential for the wider adoption of this compound in various industries. globalgrowthinsights.com24chemicalresearch.com Pilot-scale trials and process optimization studies are crucial steps in demonstrating the feasibility of commercial-scale production. gmmpfaudler.com
| Challenge in this compound Industrialization | Description | Impact on Scalability |
| Raw material fluctuation | Variability in the supply and quality of CNSL. globalgrowthinsights.com24chemicalresearch.com | Affects consistency and cost of this compound production. globalgrowthinsights.com24chemicalresearch.com |
| Purity inconsistencies | Difficulty in achieving high-purity this compound at scale. globalgrowthinsights.com24chemicalresearch.com | Limits use in specialized, high-performance applications. globalgrowthinsights.com24chemicalresearch.com |
| Technical scalability issues | Challenges in translating laboratory synthesis methods to large-scale industrial processes. globalgrowthinsights.com24chemicalresearch.comrsc.orgresearchgate.net | Requires significant investment in process development and infrastructure. gmmpfaudler.com |
| Odor control barriers | Managing the characteristic odor of this compound and its derivatives during processing. globalgrowthinsights.com | Can impact acceptance and use in certain consumer applications. globalgrowthinsights.com |
Q & A
Q. What are the optimal reaction conditions for synthesizing epoxidized cardanol from cashew nut shell liquid (CNSL)?
Epoxidized this compound (ECD) synthesis requires precise control of temperature, catalyst concentration, and reaction time. Experimental studies show that oxidation at 60°C with a 2% catalyst (e.g., dibasic acid (DB)/acetic acid (AA)/HO in a 1/0.5/1 ratio) and a stirring rate of 1800 rpm achieves a 91% yield . However, higher temperatures (>65°C) reduce yield due to epoxy ring opening, highlighting the need for strict thermal monitoring during synthesis .
Q. How can HPLC and FTIR be used to confirm this compound purity and aliphatic chain saturation?
- HPLC : Separates this compound isomers based on retention times. Peaks at 8.009 min , 12.247 min , and 20.317 min correspond to triene, diene, and monoene aliphatic chains, respectively, with relative abundances quantified via area-under-curve analysis .
- FTIR : Confirms isolation from CNSL by the absence of the C=O stretch (1670–1640 cm) , which is present in anacardic acid. The phenolic -OH stretch at 3327 cm (sharp) in this compound contrasts with broader bands in CNSL due to mixed phenolic/carboxylic acid groups .
Q. What methods validate the structural integrity of this compound-derived polymers like novolac resins?
H-NMR identifies ortho-ortho substitution in novolac resins via aromatic proton signals (δ 7.15 ppm for H-5, 6.78 ppm for H-4) and methylene bridges (δ 4.5–5.0 ppm) . FTIR detects resin formation through C-O stretching (995–1006 cm) and benzene ring substitution (779–813 cm) .
Advanced Research Questions
Q. How can kinetic models explain this compound hydrogenation and drug-release behavior?
- Hydrogenation : Raney nickel-catalyzed hydrogenation follows second-order irreversible series-parallel kinetics . Rate constants (e.g., ) and activation energy () are derived from Arrhenius plots using data collected at 373.15–393.15 K and 2.5–4 MPa .
- Drug release : this compound release from halloysite nanotubes (f-HNT) fits the Korsmeyer-Peppas model , with release exponents () indicating diffusion-dominated mechanisms. Burst release at pH 1.2 (stomach) contrasts with sustained release at pH 7.4 (intestine) due to pH-dependent nanotube swelling .
Q. What statistical approaches reconcile contradictions in thermal stability data for this compound derivatives?
Conflicting thermal stability reports (e.g., epoxidized this compound vs. phosphorus-modified this compound) require Differential Thermal Analysis (DTA) and thermogravimetric (TGA) cross-validation. For example, phosphorus this compound shows higher Initial Decomposition Temperature (IDT) due to antioxidant effects, while ECD’s lower IDT stems from epoxy group reactivity . Multivariate regression can isolate variables (e.g., substituent electronegativity, steric effects) influencing stability .
Q. How do synthesis parameters influence the micellization behavior of this compound-based surfactants?
this compound sulfonate gemini surfactants exhibit enthalpy-entropy compensation during micellization. Critical micelle concentration (CMC) is optimized by varying alkyl chain length (C15 saturation) and sulfonate group placement, validated via isothermal titration calorimetry (ITC) and H-NMR . Molecular dynamics simulations further predict aggregation numbers and micelle morphology .
Q. What frameworks guide hypothesis-driven research on this compound’s biomedical applications?
The PICO framework (Population: cancer cells; Intervention: this compound nanoparticles; Comparison: synthetic analogs; Outcome: apoptosis rate) and FINER criteria (Feasibility, Novelty, Ethics) structure studies on this compound’s anti-proliferative effects. For example, this compound-loaded gels reduce tumor volume in xenograft models, with efficacy quantified via ANOVA and post-hoc Tukey tests .
Methodological Considerations
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
- Ethics : For biomedical studies, protocols must comply with institutional review boards (IRBs), particularly for in vivo models. Participant selection criteria (e.g., cell line provenance, animal strain homogeneity) must be explicitly documented .
- Reproducibility : Detailed appendices should include raw HPLC/NMR spectra, catalyst lot numbers, and step-by-step synthetic protocols (e.g., mole ratios, purification methods) to mitigate batch-to-batch variability .
Q. What advanced chromatographic techniques resolve this compound derivative mixtures?
Size Exclusion Chromatography (SEC) with multi-angle light scattering (MALS) determines molar mass distributions of this compound polymers (e.g., novolac resins). Two-dimensional LC (LC×SEC) enhances peak capacity for complex mixtures like CNSL, separating this compound from cardol and methyl cardol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
